molecular formula C30H46O4 B15592091 28-Hydroxy-3-oxoolean-12-en-29-oic acid

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Cat. No.: B15592091
M. Wt: 470.7 g/mol
InChI Key: HVLPFRAXQYBRJO-MVTZPACVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(4aS,6aS,6aR,6bS,12aS,14bS)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m0/s1

InChI Key

HVLPFRAXQYBRJO-MVTZPACVSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Therapeutic Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide to its Natural Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a promising natural compound with significant therapeutic potential. This document consolidates current knowledge on its natural origins, detailed experimental protocols for its study, and its molecular mechanisms of action, particularly in the context of cancer therapeutics.

Natural Sources of this compound

This compound has been primarily isolated from plant species belonging to the Celastrus and Rhododendron genera. While qualitative identification in these sources is established, comprehensive quantitative data on the concentration and yield of this specific compound remains an area for further investigation.

Table 1: Known Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Quantitative Data (Yield/Concentration)
Celastrus orbiculatus (Oriental Bittersweet)CelastraceaeStems, RootsNot specified in available literature.
Celastrus paniculatus (Intellect Tree)CelastraceaeHerbsNot specified in available literature.[]
Rhododendron chinense (Chinese Azalea)EricaceaeNot specifiedNot specified in available literature.[2]

Experimental Protocols

General Protocol for Extraction and Isolation of Oleanane-Type Triterpenoids from Celastrus orbiculatus

The following is a generalized protocol for the extraction and isolation of triterpenoids from Celastrus orbiculatus, which can be adapted for the specific isolation of this compound.

dot

Extraction_and_Isolation_Workflow start Plant Material Collection (e.g., Stems of Celastrus orbiculatus) drying Air-Drying and Grinding start->drying extraction Extraction with 95% Ethanol (B145695) (e.g., at 70°C for 3 hours, repeated 3x) drying->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent Partitioning (e.g., Petroleum Ether) concentration->partitioning chromatography_prep Silica (B1680970) Gel Column Chromatography (Elution with Petroleum Ether-Ethyl Acetate Gradient) partitioning->chromatography_prep fraction_collection Fraction Collection chromatography_prep->fraction_collection hsccc High-Speed Counter-Current Chromatography (HSCCC) (for further purification of target fractions) fraction_collection->hsccc hplc_analysis HPLC Analysis (for purity assessment) hsccc->hplc_analysis structure_elucidation Structural Elucidation (NMR, MS) hplc_analysis->structure_elucidation final_compound Isolated this compound structure_elucidation->final_compound

Caption: Generalized workflow for the extraction and isolation of triterpenoids.

Methodology:

  • Plant Material Preparation: The stems of Celastrus orbiculatus are collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning, for example, with petroleum ether, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the triterpenoids is further purified using column chromatography on silica gel with a gradient elution system (e.g., petroleum ether-ethyl acetate).

  • Fine Purification: Fractions containing the compound of interest are further purified using techniques such as High-Speed Counter-Current Chromatography (HSCCC).

  • Purity Assessment and Structural Elucidation: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). The chemical structure is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Assay for Anti-Cancer Activity: Gastric Cancer Cell Migration and Invasion

The following protocols are based on studies investigating the inhibitory effects of this compound on human gastric cancer cell lines (e.g., SGC-7901 and BGC-823).[3]

dot

Anticancer_Assay_Workflow cluster_assays In Vitro Assays cell_culture Gastric Cancer Cell Culture (SGC-7901, BGC-823) treatment Treatment with this compound (various concentrations) cell_culture->treatment transwell Transwell Invasion/Migration Assay treatment->transwell wound_healing Wound Healing Assay treatment->wound_healing western_blot Western Blot Analysis (EMT markers, MMPs) treatment->western_blot data_analysis Data Analysis and Quantification transwell->data_analysis wound_healing->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro anti-cancer activity assessment.

Methodologies:

  • Cell Culture: Human gastric cancer cell lines (SGC-7901 and BGC-823) are cultured in appropriate media and conditions.

  • Transwell Invasion Assay:

    • Transwell inserts with a Matrigel-coated membrane are used.

    • Cells are seeded in the upper chamber with serum-free media containing various concentrations of this compound.

    • The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells are removed from the upper surface of the membrane.

    • Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.

  • Wound Healing Assay:

    • A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip.

    • The cells are then incubated with media containing different concentrations of the compound.

    • The rate of wound closure is monitored and photographed at different time points to assess cell migration.

  • Western Blot Analysis:

    • Cells are treated with the compound for a specified period.

    • Total protein is extracted, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins involved in EMT (E-cadherin, N-cadherin, Vimentin) and matrix metalloproteinases (MMP-2, MMP-9, TIMP-1).

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified.

Signaling Pathways and Molecular Mechanisms

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT) and the activity of Matrix Metalloproteinases (MMPs).[3]

Inhibition of the Epithelial-Mesenchymal Transition (EMT) Pathway

dot

EMT_Inhibition_Pathway cluster_emt EMT Regulation cluster_outcome Cellular Outcome compound This compound e_cadherin E-cadherin (Epithelial Marker) compound->e_cadherin Upregulates n_cadherin N-cadherin (Mesenchymal Marker) compound->n_cadherin Downregulates vimentin Vimentin (Mesenchymal Marker) compound->vimentin Downregulates inhibition Inhibition of Migration and Invasion e_cadherin->inhibition n_cadherin->inhibition vimentin->inhibition

Caption: Modulation of EMT markers by the target compound.

This compound has been observed to reverse the EMT process in gastric cancer cells. This is characterized by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[3] This shift towards an epithelial phenotype is associated with a decrease in cellular motility and invasiveness.

Regulation of Matrix Metalloproteinases (MMPs)

dot

MMP_Regulation_Pathway cluster_mmp MMP Regulation cluster_outcome Cellular Outcome compound This compound mmp2 MMP-2 compound->mmp2 Downregulates mmp9 MMP-9 compound->mmp9 Downregulates timp1 TIMP-1 (MMP Inhibitor) compound->timp1 Upregulates ecm_degradation Extracellular Matrix Degradation mmp2->ecm_degradation mmp9->ecm_degradation timp1->mmp2 Inhibits timp1->mmp9 Inhibits invasion Inhibition of Invasion

Caption: Regulation of MMPs and their inhibitor by the target compound.

The compound also influences the expression of MMPs, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Specifically, it downregulates the expression of MMP-2 and MMP-9 while upregulating their endogenous inhibitor, TIMP-1.[3] This dual action effectively reduces the proteolytic capacity of cancer cells, thereby hindering their invasive potential.

Other Reported Biological Activities

In addition to its anti-cancer properties, preliminary studies and reports suggest that this compound may possess a broader range of biological activities, including:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines.[]

  • Antiviral activity: Potential to inhibit viral replication.[]

  • Anti-diabetic properties: May play a role in regulating blood glucose levels and insulin (B600854) resistance.[]

These areas represent exciting avenues for future research and drug development.

Conclusion

This compound is a compelling natural product with well-documented anti-cancer properties, particularly in the context of gastric cancer. Its ability to modulate key signaling pathways involved in cell migration and invasion underscores its therapeutic potential. While its primary natural sources have been identified, further research is needed to quantify its abundance in these plants and to develop optimized and specific protocols for its extraction and purification. The continued investigation into this and other oleanane-type triterpenoids is crucial for the development of novel and effective therapeutic agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) compound, has emerged as a molecule of significant interest in the scientific community. Primarily isolated from medicinal plants such as Celastrus orbiculatus and Rhododendron chinense, this natural product has demonstrated a compelling spectrum of biological activities. This technical guide provides a comprehensive overview of its multifaceted therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antiviral, and anti-diabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Cancer Activity

The most extensively studied biological activity of this compound is its potent anti-cancer effect, particularly against gastric cancer. Research has demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity and Anti-migratory/Invasive Effects

The cytotoxic effects of this compound have been quantified in human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined. Furthermore, the compound has been shown to inhibit the migration and invasion of gastric cancer cells in a dose-dependent manner.[1][2][3]

Cell LineAssayParameterResultReference
SGC-7901 (Human Gastric Cancer)MTT AssayIC50 (48h)156.03 µmol/L[1]
BGC-823 (Human Gastric Cancer)MTT AssayIC50 (48h)142.2 µmol/L[1]
SGC-7901Transwell Invasion AssayInhibitionDose-dependent[1][2]
BGC-823Transwell Invasion AssayInhibitionDose-dependent[1][2]
SGC-7901Wound Healing AssayInhibition of MigrationDose-dependent[1][2]
BGC-823Wound Healing AssayInhibition of MigrationDose-dependent[1][2]
Signaling Pathway: PI3K/Akt and Epithelial-Mesenchymal Transition (EMT)

This compound exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. By inhibiting the phosphorylation of PI3K and Akt, the compound disrupts downstream signaling cascades that promote cancer progression.[1]

Furthermore, the compound has been shown to modulate the Epithelial-Mesenchymal Transition (EMT), a cellular process that allows epithelial cells to acquire a mesenchymal phenotype, which is crucial for cancer cell invasion and metastasis. This compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin. This suggests that the compound can reverse the EMT process, thereby inhibiting the metastatic potential of cancer cells.[1][2]

G compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pi3k PI3K compound->pi3k Inhibits Phosphorylation akt Akt pi3k->akt Activates emt Epithelial-Mesenchymal Transition (EMT) akt->emt Promotes proliferation Cell Proliferation akt->proliferation Promotes migration Cell Migration & Invasion emt->migration Leads to

Figure 1: Proposed mechanism of anti-cancer activity.

Experimental Protocols

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed SGC-7901 or BGC-823 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

This assay assesses the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of the test compound.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

G cluster_0 Transwell Invasion Assay Workflow prep Coat Transwell insert with Matrigel seed Seed cells in upper chamber with compound prep->seed chemo Add chemoattractant to lower chamber seed->chemo incubate Incubate for 24h chemo->incubate remove Remove non-invading cells incubate->remove stain Fix and stain invading cells remove->stain quantify Count stained cells stain->quantify

Figure 2: Workflow for the Transwell invasion assay.

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Anti-inflammatory, Antiviral, and Anti-diabetic Activities

In addition to its anti-cancer properties, this compound has been reported to possess anti-inflammatory, antiviral, and anti-diabetic activities. However, the available data for these activities are less detailed compared to its anti-cancer effects.

Anti-inflammatory Activity

The compound is suggested to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[] It may also suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[]

Antiviral Activity

This compound has shown potential antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[] The proposed mechanism of action is the inhibition of viral replication.[]

Anti-diabetic Activity

The anti-diabetic effects of this triterpenoid are attributed to its ability to reduce insulin (B600854) resistance, decrease blood glucose levels, and protect pancreatic β-cells, which are responsible for insulin secretion.[]

Further research, including detailed quantitative analyses and elucidation of the specific molecular mechanisms, is warranted to fully understand and exploit these promising therapeutic properties.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its well-documented anti-cancer effects, particularly in gastric cancer, through the inhibition of the PI3K/Akt pathway and modulation of EMT, make it a strong candidate for further pre-clinical and clinical investigation. While its anti-inflammatory, antiviral, and anti-diabetic potentials are evident, more in-depth studies are required to fully characterize these activities and establish their therapeutic relevance. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic promise of this remarkable molecule into clinical applications.

References

An In-depth Technical Guide on the Core Mechanism of Action: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action for 28-Hydroxy-3-oxoolean-12-en-29-oic acid is limited. This guide synthesizes available information on this specific molecule and extrapolates from the well-documented activities of the broader class of oleanane (B1240867) triterpenoids, to which it belongs. The proposed mechanisms should be considered within this context.

Introduction

This compound is a pentacyclic oleanane-type triterpenoid (B12794562) that can be extracted from plants such as Celastrus orbiculatus.[][2][3] Like other synthetic and semi-synthetic oleanane triterpenoids, its structure, featuring a ketone at the C-3 position and a double bond in the C-ring, suggests potential as a modulator of key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression. The primary mechanisms of action for this class of compounds revolve around the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. This document provides a detailed overview of these core mechanisms, supported by data from closely related analogues and specific findings for the title compound.

Core Mechanism 1: Keap1-Nrf2 Pathway Activation

A predominant mechanism for many oleanane triterpenoids is the potent activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5][6][7][8]

Pathway Overview:

Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[9][10][11] Keap1 acts as an adapter protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[11] This process keeps cellular Nrf2 levels low.

When cells are exposed to oxidative or electrophilic stress—or to activators like certain triterpenoids—this repression is lifted. Electrophilic compounds can covalently modify highly reactive cysteine sensors on Keap1.[9][11][12] This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[9] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[11][13] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[5][14] This binding initiates the transcription of a broad array of cytoprotective genes, including those for antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], heme oxygenase-1 [HO-1]), enzymes involved in glutathione (B108866) synthesis (GCLC, GCLM), and detoxification enzymes.[5][13]

// Translocation Nrf2_stable -> Nrf2_nuc [label="Translocation", lhead=cluster_nucleus, ltail=cluster_cytoplasm, color="#4285F4"];

// Invisible edges for ranking Proteasome -> Triterpenoid [style=invis]; Triterpenoid -> Nrf2_stable [style=invis]; } END_DOT Caption: The Keap1-Nrf2 signaling pathway and its activation by oleanane triterpenoids.

Core Mechanism 2: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation, immune responses, and cell survival.[15][16] Their aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Numerous terpenoids, including oleanane derivatives, have been shown to be natural inhibitors of this pathway.[16][17]

Pathway Overview:

In most unstimulated cells, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus. There, it binds to specific DNA sequences and drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

Oleanane triterpenoids can inhibit this pathway at multiple levels.[17][18] A common mechanism is the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of p65.[18] This leads to a downstream reduction in the expression of inflammatory mediators.[18][19]

// Invisible edges for ranking Triterpenoid -> NFkB_complex [style=invis]; } END_DOT Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

Mechanism in Cancer Cell Migration and Invasion

Specific research on this compound has demonstrated its ability to inhibit the migration and invasion of human gastric cancer cells (SGC-7901 and BGC-823).[2] This anti-metastatic activity is achieved by modulating the expression of key proteins involved in two critical processes:

  • Epithelial-Mesenchymal Transition (EMT): The compound was found to decrease the expression of EMT-related proteins.[2] EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells. By inhibiting this transition, the compound helps maintain the epithelial phenotype, reducing the cells' metastatic potential.

  • Matrix Metalloproteinases (MMPs): The study also showed a reduction in the expression of MMPs.[2] MMPs are enzymes that degrade the extracellular matrix, a crucial step that allows cancer cells to break through tissue barriers and invade surrounding tissues and blood vessels.

The inhibition of these pathways, along with reduced protein phosphorylation, collectively contributes to the observed decrease in gastric cancer cell migration and invasion.[2]

Quantitative Data

Table 1: Representative Cytotoxic Activity of Oleanolic Acid Derivatives Against Various Cancer Cell Lines Data presented are for compounds structurally related to this compound and are intended for comparative purposes.

Compound/DerivativeCell LineActivityIC50 Value (µM)Reference
3-oxo-oleanolic acidMouse Melanoma (B16-BL6)Cytotoxicity~23.6 (10.8 µg/ml)[20]
Oleanolic Acid Derivative 7a Prostate Cancer (PC3)Cytotoxicity0.39[21]
Oleanolic Acid Derivative 8a Lung Cancer (A549)Cytotoxicity0.22[21]
Amooranin (25-Hydroxy-3-oxoolean-12-en-28-oic acid)Breast Carcinoma (MDA-468)Cytotoxicity1.8[22]
Amooranin (25-Hydroxy-3-oxoolean-12-en-28-oic acid)Breast Adenocarcinoma (MCF-7)Cytotoxicity14.6[22]

Experimental Protocols

The investigation of the mechanisms described above involves a standard set of molecular and cellular biology techniques.

Protocol 1: Western Blotting for Nrf2 Activation

This protocol is used to determine the translocation of Nrf2 from the cytoplasm to the nucleus and the upregulation of its target proteins (e.g., NQO1, HO-1).

Western_Blot_Workflow

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, RAW 264.7) and grow to 70-80% confluency. Treat with various concentrations of the test compound for a specified time (e.g., 6, 12, 24 hours).

  • Nuclear and Cytoplasmic Extraction: Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic lysates.

  • Protein Quantification: Measure the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1). Use anti-Lamin B and anti-α-Tubulin as nuclear and cytoplasmic loading controls, respectively.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities relative to the loading controls to determine the change in protein levels and localization.

Protocol 2: ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[23][24]

  • Cell Seeding: Seed cells stably transfected with an ARE-luciferase reporter construct (e.g., AREc32 or HepG2-ARE) into a 96-well plate.[23][24]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound or a positive control (e.g., tBHQ, CDDO-Im).[24]

  • Incubation: Incubate the plate for 18-24 hours.[23]

  • Luciferase Assay: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: Calculate the fold induction by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

Conclusion

This compound is an oleanane triterpenoid with demonstrated anti-cancer activity, particularly in inhibiting the invasion and migration of gastric cancer cells.[2] Based on its structural class, its core mechanism of action is highly likely to involve the modulation of the Keap1-Nrf2 and NF-κB signaling pathways. By activating the Nrf2-mediated antioxidant response, it can protect normal cells from oxidative stress and inflammation. Concurrently, by inhibiting the pro-inflammatory NF-κB pathway and downstream effectors like MMPs, it can suppress key processes that drive cancer progression and metastasis. Further research is required to fully elucidate the specific molecular interactions and quantitative potency of this compound.

References

An In-depth Technical Guide on 28-Hydroxy-3-oxoolean-12-en-29-oic Acid (CAS: 381691-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) compound with the CAS number 381691-22-1, is a natural product isolated from Celastrus orbiculatus.[][2] This molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential as an antiviral, anti-inflammatory, anti-diabetic, and anti-cancer agent.[] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its anti-cancer properties, particularly in the context of gastric cancer. The information presented herein is intended to support further research and drug development efforts.

Chemical and Physical Properties

PropertyValue
CAS Number 381691-22-1
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
IUPAC Name This compound
Class Triterpenoid

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities. The most extensively studied is its inhibitory effect on the migration and invasion of human gastric cancer cells.[2][3]

Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the proliferation, migration, and invasion of SGC-7901 and BGC-823 human gastric cancer cell lines in a dose-dependent manner.[2][4]

Table 1: Inhibition of Gastric Cancer Cell Proliferation by this compound [4]

Cell LineConcentration (µmol/L)Incubation Time (h)Cell Viability (%)
SGC-79011024~95
2024~90
4024~85
8024~75
16024~60
1048~90
2048~80
4048~70
8048~55
16048~40
1072~85
2072~70
4072~55
8072~40
16072~25
BGC-8231024~98
2024~95
4024~90
8024~80
16024~70
1048~95
2048~85
4048~75
8048~60
16048~50
1072~90
2072~75
4072~60
8072~45
16072~35

Table 2: Inhibition of Gastric Cancer Cell Migration and Invasion by this compound [2][5]

AssayCell LineConcentration (µmol/L)Treatment Time (h)% Inhibition of Migration/Invasion
Transwell Invasion AssaySGC-79014024Significant
8024More Significant
16024Most Significant
BGC-8234024Significant
8024More Significant
16024Most Significant
Wound Healing AssaySGC-79014024Dose-dependent inhibition
8024Dose-dependent inhibition
16024Dose-dependent inhibition
BGC-8234024Dose-dependent inhibition
8024Dose-dependent inhibition
16024Dose-dependent inhibition
Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[] It also suppresses the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[]

Antiviral Activity

This compound has demonstrated antiviral activity against several viruses, including hepatitis C and human immunodeficiency virus (HIV), which is thought to be due to its ability to inhibit viral replication.[]

Anti-diabetic Effects

The compound has been observed to possess anti-diabetic properties by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]

Mechanism of Action in Gastric Cancer

The anti-cancer activity of this compound in gastric cancer is attributed to its ability to modulate the Epithelial-Mesenchymal Transition (EMT) and downregulate the expression of Matrix Metalloproteinases (MMPs).[2][3]

EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This process is crucial in cancer metastasis. This compound has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and vimentin (B1176767) in gastric cancer cells.[2]

MMPs are a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been found to decrease the expression of MMP-2 and MMP-9 in gastric cancer cells.[2]

G cluster_0 This compound cluster_1 Cellular Processes cluster_2 Molecular Markers cluster_3 Cancer Progression Compound This compound EMT Epithelial-Mesenchymal Transition (EMT) Compound->EMT Inhibits MMPs Matrix Metalloproteinases (MMP-2, MMP-9) Compound->MMPs Downregulates E-cadherin E-cadherin Compound->E-cadherin Upregulates N-cadherin N-cadherin Compound->N-cadherin Downregulates Vimentin Vimentin Compound->Vimentin Downregulates Migration Cell Migration Compound->Migration Inhibits Invasion Cell Invasion Compound->Invasion Inhibits EMT->E-cadherin Downregulates EMT->N-cadherin Upregulates EMT->Vimentin Upregulates EMT->Migration Promotes EMT->Invasion Promotes MMPs->Invasion Promotes

Caption: Signaling pathway of this compound in gastric cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.[2][3][4][5]

Cell Culture

Human gastric cancer cell lines SGC-7901 and BGC-823 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Transwell Invasion Assay
  • Transwell inserts with 8.0-µm pore size polycarbonate membranes are pre-coated with Matrigel.

  • Cells (5 x 10⁴) in serum-free medium are seeded into the upper chamber of the Transwell insert.

  • The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

  • Various concentrations of this compound are added to the upper chamber.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • The invaded cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.

  • The number of invaded cells is counted under a microscope in several random fields.

Wound Healing Assay
  • Cells are grown to confluence in 6-well plates.

  • A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • The detached cells are washed away with PBS, and fresh medium containing various concentrations of this compound is added.

  • Images of the wound are captured at 0 and 24 hours.

  • The wound closure is quantified by measuring the width of the scratch at different time points.

Western Blotting
  • Cells are treated with this compound for the desired time.

  • Total protein is extracted using RIPA lysis buffer.

  • Protein concentration is determined using the BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against E-cadherin, N-cadherin, vimentin, MMP-2, MMP-9, and a loading control (e.g., β-actin) overnight at 4°C.

  • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Sample Preparation cluster_1 Phenotypic Assays cluster_2 Molecular Analysis Cell_Culture Cell Culture (SGC-7901, BGC-823) Treatment Treatment with 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Cell_Culture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Transwell Transwell Assay (Invasion) Treatment->Transwell Wound_Healing Wound Healing Assay (Migration) Treatment->Wound_Healing Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blotting (EMT & MMP markers) Protein_Extraction->Western_Blot

Caption: Experimental workflow for in vitro evaluation of the compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its demonstrated ability to inhibit gastric cancer cell migration and invasion by targeting the EMT process and MMP expression highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further in vivo studies and exploration of its other reported bioactivities are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compelling molecule.

References

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid from Celastrus orbiculatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) isolated from Celastrus orbiculatus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activities, mechanisms of action, and detailed experimental protocols for its study. The compound has demonstrated notable anti-cancer properties, particularly in gastric cancer models, by inhibiting cell migration and invasion through modulation of the PI3K/Akt/Snail signaling pathway.[1] Additionally, preliminary studies suggest potential antiviral, anti-inflammatory, and anti-diabetic activities. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.

Introduction

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a perennial vine that has been a source of various bioactive compounds. Among these, the oleanane-type triterpenoid this compound has been identified as a molecule with significant therapeutic potential. Triterpenoids, as a class, are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral activities. This guide focuses specifically on the isolation, characterization, and biological evaluation of this compound.

Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₃₀H₄₆O₄

  • Molecular Weight: 486.7 g/mol

  • Class: Triterpenoid

Biological Activities and Quantitative Data

The biological activities of this compound have been investigated in several preclinical studies. The most well-documented is its anti-cancer activity, particularly against gastric cancer. Other potential therapeutic areas include antiviral, anti-inflammatory, and anti-diabetic applications, although quantitative data for this specific compound in these areas are still emerging.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation, migration, and invasion of human gastric cancer cell lines SGC-7901 and BGC-823 in a dose-dependent manner.[1][2][3][4]

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineAssay TypeParameterValue (µmol/L)Reference
SGC-7901MTT AssayIC₅₀156.03[1]
BGC-823MTT AssayIC₅₀142.2[1]
Anti-Inflammatory, Antiviral, and Anti-Diabetic Activities

While this compound is reported to possess anti-inflammatory, antiviral, and anti-diabetic properties, specific quantitative data such as IC₅₀ values are not yet extensively published for this particular compound.[3] Research on other oleanane-type triterpenoids suggests that these effects are plausible and warrant further investigation. For instance, some triterpenoids have shown potent inhibition of inflammatory markers like TNF-α and prostaglandin (B15479496) E2 (PGE2) by targeting enzymes such as cyclooxygenase-2 (COX-2).[3] Antiviral activity against viruses like hepatitis C and HIV has also been noted, believed to be through the inhibition of viral replication.[3] Furthermore, anti-diabetic effects observed in related compounds include reducing insulin (B600854) resistance and protecting pancreatic β-cells.[3]

Mechanism of Action: PI3K/Akt/Snail Signaling Pathway

In gastric cancer cells, this compound exerts its anti-migratory and anti-invasive effects by inhibiting the epithelial-mesenchymal transition (EMT).[1][4] This is achieved through the downregulation of the PI3K/Akt/Snail signaling pathway.[1] The compound has been observed to decrease the phosphorylation of PI3K and Akt, leading to a reduction in the expression of the transcription factor Snail.[1] Snail is a key regulator of EMT, and its downregulation leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin.[1] This, in turn, reduces the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during cell invasion.[1]

PI3K_Akt_Snail_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Snail Snail pAkt->Snail Snail_n Snail Snail->Snail_n Translocation EMT_genes EMT Gene Transcription Snail_n->EMT_genes Migration_Invasion Cell Migration & Invasion EMT_genes->Migration_Invasion Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->pPI3K Compound->pAkt

PI3K/Akt/Snail signaling pathway inhibition.

Experimental Protocols

The following protocols are representative methodologies for the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Isolation and Purification from Celastrus orbiculatus

This protocol is a generalized procedure for the extraction and isolation of triterpenoids.

Isolation_Workflow Start Dried & Powdered C. orbiculatus Roots Extraction Methanol (B129727) Extraction (Soxhlet or Maceration) Start->Extraction Partition Solvent-Solvent Partition (e.g., with Ethyl Acetate) Extraction->Partition Crude_Extract Crude Triterpenoid Extract Partition->Crude_Extract Column_Chrom Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Fraction Collection Column_Chrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC HPLC Preparative HPLC (C18 column) TLC->HPLC Pool promising fractions Pure_Compound Pure 28-Hydroxy-3-oxoolean- 12-en-29-oic acid HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Isolation and purification workflow.
  • Extraction: Dried and powdered roots of C. orbiculatus are extracted with methanol using a Soxhlet apparatus or maceration at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The triterpenoid-rich fraction (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Cell Viability (MTT) Assay
  • Seed SGC-7901 or BGC-823 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for polymerization.

  • Seed 5 x 10⁴ SGC-7901 or BGC-823 cells in serum-free medium into the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add various concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Wound Healing Assay
  • Grow SGC-7901 or BGC-823 cells in a 6-well plate to form a confluent monolayer.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Western Blot Analysis
  • Treat SGC-7901 or BGC-823 cells with this compound for 24 hours.

  • Lyse the cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-MMP-2, anti-MMP-9, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, and anti-β-actin (as a loading control).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo studies: To validate the in vitro anti-cancer effects in animal models of gastric cancer.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.

  • Elucidation of other biological activities: To obtain quantitative data on its antiviral, anti-inflammatory, and anti-diabetic effects.

  • Structural activity relationship (SAR) studies: To synthesize and evaluate analogs of the compound to identify more potent and selective derivatives.

Conclusion

This compound from Celastrus orbiculatus is a promising natural product with potent anti-cancer activity against gastric cancer cells. Its mechanism of action, involving the inhibition of the PI3K/Akt/Snail signaling pathway, provides a strong rationale for its further development as a therapeutic agent. This technical guide provides a comprehensive resource to facilitate future research into this and other related natural products.

References

The Core Anti-Inflammatory Mechanisms of Oleanane-Type Triterpenoid Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the anti-inflammatory properties of oleanane-type triterpenoid (B12794562) acids. It is designed to serve as a comprehensive resource, detailing the molecular mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these effects.

Introduction to Oleanane-Type Triterpenoid Acids

Oleanane-type triterpenoid acids are a class of naturally occurring pentacyclic triterpenoids widely distributed in the plant kingdom. Prominent members of this class, including oleanolic acid, boswellic acid, glycyrrhetinic acid, and the quinone methide triterpenoid celastrol, have garnered significant scientific interest due to their potent anti-inflammatory activities. Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in the inflammatory response, making them attractive candidates for the development of novel anti-inflammatory drugs. Synthetic derivatives, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me, Bardoxolone methyl), have been developed to enhance their potency and pharmacological properties.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of oleanane-type triterpenoid acids are multifaceted, primarily revolving around the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the cytoprotective nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[2] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Oleanane-type triterpenoids, such as celastrol, have been shown to directly inhibit IKK activity, thereby preventing the phosphorylation and degradation of IκBα.[4][5] This blockade of IκBα degradation effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[6]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB  Phosphorylation p_IkBa p-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB  Release Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Celastrol Oleanane-Type Triterpenoid Acids (e.g., Celastrol) Celastrol->IKK Inhibition DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

Inhibition of the NF-κB Signaling Pathway
Activation of the Nrf2-ARE Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8] Electrophilic compounds, such as oleanane-type triterpenoids, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes.[9] The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione (B108866) synthesis, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[10] The activation of Nrf2 by compounds like CDDO-Me is a key component of their anti-inflammatory and cytoprotective effects.[11]

Nrf2_Activation cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitin Ubiquitination Keap1_Nrf2->Ubiquitin Nrf2 Nrf2 Keap1_Nrf2->Nrf2  Release Proteasome Proteasome Degradation Ubiquitin->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 Transcription Transcription of Antioxidant Genes (HO-1, NQO1) CDDO_Me Oleanane-Type Triterpenoid Acids (e.g., CDDO-Me) CDDO_Me->Keap1_Nrf2 Inhibition Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Activation of the Nrf2-ARE Pathway

Quantitative Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected oleanane-type triterpenoid acids.

Table 1: In Vitro Anti-Inflammatory Activity of Oleanane-Type Triterpenoid Acids

CompoundAssayCell LineTargetIC50 / EC50Reference
Oleanolic AcidNO ProductionRAW 264.7iNOS10 µM[12]
Oleanolic Acid DerivativeNO ProductionRAW 264.7iNOSIC50 = 1.29 µg/mL[13]
Boswellic Acid (AKBA)TNF-α ProductionTHP-1TNF-αIC50 = 4.61 ± 0.87 µg/mL[14]
Boswellic Acids5-LipoxygenaseHuman Neutrophils5-LOIC50 = 3.0 µM (AKBA) to >10 µM (βBA)[15]
Glycyrrhetinic AcidNF-κB ActivityHepG2NF-κB-[16]
CelastrolNF-κB ActivityVariousIKK-[4]
CelastrolIL-6 and TNF-α mRNARAW 264.7IL-6, TNF-αConcentration-dependent inhibition (50-200 nM)[17]
CDDONO ProductionMouse MacrophagesiNOSIC50 = 0.8 nM[18]
CDDO-Me (Bardoxolone)Nrf2 ActivationRAW 264.7Nrf2Significant activation at 25 nM and 50 nM[19]
Synthetic Oleananes (TP-69, TP-72)iNOS and COX-2RAW 264.7iNOS, COX-2Highly active inhibitors[20]

Table 2: In Vivo Anti-Inflammatory Activity of Oleanane-Type Triterpenoid Acids

CompoundAnimal ModelAssayDosage% Inhibition / EffectReference
Oleanolic AcidRatCarrageenan-induced paw edema-Dose-dependent reduction in paw edema[21]
Boswellic AcidsRat, MouseCarrageenan-induced paw edema-25-46% inhibition of paw edema[22]
Celastroldb/db MiceDiabetic Nephropathy-Reduced renal NF-κB activation[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of oleanane-type triterpenoid acids.

LPS-Induced Inflammation in Macrophages (In Vitro)

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent measurement of inflammatory mediators.

4.1.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 6-well plate for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test oleanane-type triterpenoid acid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for nitric oxide production, shorter time points for signaling pathway analysis).

4.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • After the incubation period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[23][24]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.

4.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Collect the cell culture supernatant after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of cytokines such as TNF-α and IL-6, following the manufacturer's instructions.[13][25]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate solution to produce a colorimetric reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration based on the standard curve.

Carrageenan-Induced Paw Edema (In Vivo)

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.

4.2.1. Experimental Procedure

  • Use male Wistar rats or Swiss albino mice.

  • Administer the test oleanane-type triterpenoid acid orally or intraperitoneally at various doses.

  • After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The increase in paw volume is an indicator of edema.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Western Blotting for Signaling Proteins (NF-κB and Nrf2 Pathways)

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

4.3.1. Protein Extraction

  • After cell treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • For nuclear translocation studies (NF-κB and Nrf2), perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Quantify the protein concentration in the lysates using a protein assay (e.g., BCA assay).

4.3.2. SDS-PAGE and Protein Transfer

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27]

4.3.3. Immunodetection

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, p65, Nrf2, HO-1) overnight at 4°C.[2][28]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Gene Assay for NF-κB and Nrf2 Activity

This assay is used to measure the transcriptional activity of NF-κB and Nrf2.

4.4.1. Experimental Workflow

  • Transfect cells (e.g., HEK293 or HepG2) with a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the NF-κB response element or the antioxidant response element (ARE).

  • Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • After transfection, treat the cells with the test oleanane-type triterpenoid acid and/or a stimulant (e.g., TNF-α for NF-κB, or a known Nrf2 activator for comparison).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][29]

  • The ratio of firefly to Renilla luciferase activity reflects the transcriptional activity of NF-κB or Nrf2.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Treatment with Oleanane (B1240867) Triterpenoid &/or LPS Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysis Cell Lysis Treatment->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant->Griess_Assay ELISA ELISA (Cytokine Measurement) Supernatant->ELISA Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot End End Griess_Assay->End ELISA->End Western_Blot->End

In Vitro Anti-Inflammatory Assay Workflow

Conclusion

Oleanane-type triterpenoid acids represent a promising class of natural and synthetic compounds with potent anti-inflammatory properties. Their ability to dually modulate the NF-κB and Nrf2 signaling pathways underscores their therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a foundational understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies required for their investigation, thereby serving as a valuable resource for researchers in the field of drug discovery and development. Further research into the structure-activity relationships and pharmacokinetic profiles of these compounds will be crucial for their successful translation into clinical applications.

References

Antiviral Activity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Against HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the anti-HIV activity of the natural triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. While direct quantitative efficacy data for this specific compound against HIV is not extensively available in peer-reviewed literature, this document consolidates the existing general statements about its antiviral properties. To provide a valuable resource for researchers, this guide includes detailed experimental protocols for key assays used to determine anti-HIV efficacy and cytotoxicity. Furthermore, it presents quantitative data for structurally similar oleanane (B1240867) and ursane (B1242777) triterpenoids to offer a comparative context for potential future investigations into this compound. The guide also features visualizations of experimental workflows and the HIV-1 life cycle to illustrate potential mechanisms of action for this class of compounds.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane class of natural products. Compounds of this class have garnered significant interest in the scientific community due to their diverse pharmacological activities. Preliminary reports suggest that this compound possesses antiviral properties, including activity against the Human Immunodeficiency Virus (HIV)[]. The proposed mechanism of action is the inhibition of viral replication, a critical process in the lifecycle of HIV[].

Despite these initial indications, there is a notable gap in the publicly available scientific literature regarding specific quantitative data on the anti-HIV efficacy of this compound. Key metrics such as the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) have not been reported. This guide aims to bridge this gap by providing researchers with the necessary tools and comparative data to facilitate further investigation into the anti-HIV potential of this compound.

Quantitative Data on Structurally Related Triterpenoids

To provide a framework for the potential efficacy of this compound, the following tables summarize the anti-HIV-1 activity of structurally related oleanane and ursane triterpenoids. This comparative data can serve as a benchmark for future studies.

Table 1: In Vitro Anti-HIV-1 Activity of Oleanane Triterpenoids

CompoundHIV-1 StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Reference
Moronic Acid Derivative 19NL4-3MT-40.045>20>444[2]
Moronic Acid Derivative 20NL4-3MT-40.0085>20>2353[2]
Moronic Acid Derivative 21HIV-1 (in H9)H90.0070.0243.4[2]
Oleanolic Acid Analog 12HIV-1 (in H9)H90.32>20>62.5[2]

Table 2: In Vitro Anti-HIV-1 Activity of Ursane Triterpenoids

CompoundHIV-1 StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Reference
Ursolic Acid Analog 14HIV-1 (in H9)H90.3312.537.9[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the anti-HIV activity and cytotoxicity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Materials:

    • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS, or H9)

    • Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilizing solution (e.g., acidic isopropanol (B130326) or DMSO)

    • 96-well microtiter plates

    • Test compound (this compound)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Prepare serial dilutions of the test compound in complete medium.

    • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells only (cell control) and medium only (background control).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the level of the HIV-1 p24 core protein, a marker of viral replication. A reduction in p24 levels indicates inhibition of viral replication.

  • Materials:

    • HIV-1 susceptible T-lymphocyte cell line (e.g., MT-4)

    • HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

    • Complete culture medium

    • Test compound

    • Commercial HIV-1 p24 Antigen ELISA kit

    • 96-well microtiter plates

  • Procedure:

    • Seed MT-4 cells into a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1 in the presence of the diluted test compound.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.

    • After incubation, centrifuge the plate and collect the cell-free supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

    • The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to determine if the compound directly inhibits the activity of the HIV-1 reverse transcriptase enzyme.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Reverse Transcriptase assay kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

    • Test compound

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the recombinant HIV-1 RT enzyme to the reaction buffer.

    • Add the diluted test compound to the enzyme mixture and incubate for a short period.

    • Initiate the reverse transcription reaction by adding the template/primer and dNTP mix.

    • Incubate the reaction at 37°C for the time specified in the kit protocol.

    • Stop the reaction and quantify the amount of newly synthesized DNA using the detection method provided in the kit (e.g., colorimetric or radiometric).

    • The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the RT activity by 50% compared to the no-compound control.

Visualizations

Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Anti-HIV Activity Assay (p24) cluster_mechanistic Mechanistic Assay (RT Inhibition) c1 Seed Cells c2 Add Compound Dilutions c1->c2 c3 Incubate (4-5 days) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (4 hours) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance c6->c7 c8 Calculate CC50 c7->c8 a1 Seed Cells a2 Infect with HIV-1 + Add Compound a1->a2 a3 Incubate (4-5 days) a2->a3 a4 Collect Supernatant a3->a4 a5 p24 ELISA a4->a5 a6 Measure Absorbance a5->a6 a7 Calculate EC50 a6->a7 m1 Recombinant HIV-1 RT m2 Add Compound m1->m2 m3 Add Template/Primer + dNTPs m2->m3 m4 Incubate m3->m4 m5 Quantify DNA Synthesis m4->m5 m6 Calculate IC50 m5->m6

Caption: Workflow for determining cytotoxicity and anti-HIV activity.

HIV-1 Life Cycle and Potential Triterpenoid Targets

HIV_Life_Cycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release Binding Binding & Fusion RT Reverse Transcription Binding->RT Viral RNA Integration Integration RT->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Assembly Assembly Transcription->Assembly Viral Proteins & RNA Budding Budding & Maturation Assembly->Budding Triterpenoid Oleanane Triterpenoids (Potential Inhibitor) Triterpenoid->RT Inhibition of Replication Triterpenoid->Budding Inhibition of Maturation

Caption: Simplified HIV-1 life cycle with potential triterpenoid targets.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as an anti-HIV agent based on the known antiviral properties of the oleanane triterpenoid class. However, the current lack of specific quantitative data necessitates a systematic evaluation of its efficacy and toxicity. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake such studies.

Future research should focus on:

  • Determining the EC₅₀, CC₅₀, and TI of this compound against various laboratory and clinical strains of HIV-1.

  • Elucidating the precise mechanism of action by investigating its effect on different stages of the HIV-1 life cycle, including entry, reverse transcription, integration, and protease-mediated maturation.

  • Conducting structure-activity relationship (SAR) studies to identify key functional groups responsible for its potential anti-HIV activity, which could guide the synthesis of more potent and less toxic derivatives.

By addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound and its analogs in the ongoing effort to develop new and effective treatments for HIV/AIDS.

References

The Inhibitory Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid on Gastric Cancer Cell Lines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. Triterpenoids, a class of naturally occurring compounds found in plants, have garnered significant interest for their potential anti-cancer properties. This technical guide focuses on a specific oleanane-type triterpenoid (B12794562) acid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, isolated from Celastrus orbiculatus extract. Recent in vitro studies have demonstrated its potent inhibitory effects on the proliferation, migration, and invasion of human gastric cancer cell lines, suggesting its promise as a candidate for further drug development.

This document provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action to support ongoing research and development efforts in oncology.

Quantitative Data Summary

The effects of this compound have been evaluated against two human gastric cancer cell lines: SGC-7901 and BGC-823. The compound exhibits a dose-dependent inhibition of cell proliferation, migration, and invasion.[1]

Table 1: Inhibition of Cell Proliferation (MTT Assay)

The viability of SGC-7901 and BGC-823 cells was assessed after treatment with various concentrations of the compound for 24, 48, and 72 hours.[2]

Cell LineConcentration (µmol/L)24h Viability (%)48h Viability (%)72h Viability (%)
SGC-7901 10~95~90~85
20~90~80~70
40~85~70~60
80~75~60~50
160~65~50~40
BGC-823 10~98~92~88
20~92~85~75
40~88~75~65
80~80~65~55
160~70~55~45

Note: Data are approximate values interpreted from graphical representations in the source literature for illustrative purposes.

Table 2: Inhibition of Cell Migration and Invasion (Transwell Assay)

The study assessed the impact on the migration and invasion capabilities of SGC-7901 and BGC-823 cells after 24 hours of treatment. The compound significantly reduced the number of cells that passed through the Transwell membrane in a dose-dependent manner.[1]

Cell LineTreatment GroupRelative Invasion Rate (%)Relative Migration Rate (%)
SGC-7901 Control100100
40 µmol/L~60~70
80 µmol/L~40~50
160 µmol/L~20~30
BGC-823 Control100100
40 µmol/L~65~75
80 µmol/L~45~55
160 µmol/L~25~35

Note: Data are approximate values interpreted from graphical representations in the source literature for illustrative purposes.

Table 3: Regulation of EMT and MMP-Related Protein Expression

Western blot analysis revealed that this compound modulates key proteins involved in the Epithelial-Mesenchymal Transition (EMT) and metastasis. The compound was shown to decrease the expression of N-cadherin, Vimentin, MMP-2, and MMP-9, while increasing the expression of E-cadherin and TIMP-1 in a dose-dependent fashion in both SGC-7901 and BGC-823 cell lines.[1]

ProteinEffect of TreatmentFunction in Gastric Cancer
E-cadherin UpregulatedEpithelial marker, inhibits metastasis
N-cadherin DownregulatedMesenchymal marker, promotes invasion
Vimentin DownregulatedMesenchymal marker, promotes migration
MMP-2 DownregulatedDegrades extracellular matrix, aids invasion
MMP-9 DownregulatedDegrades extracellular matrix, aids invasion
TIMP-1 UpregulatedInhibitor of MMP-2 and MMP-9

Experimental Protocols

The following methodologies are based on the procedures described in the primary research investigating this compound.[1]

Cell Culture
  • Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days.

Cell Proliferation (MTT Assay)
  • Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations (e.g., 10, 20, 40, 80, 160 µmol/L) of this compound. A control group is treated with a vehicle (e.g., DMSO).

  • Incubation: Cells are incubated for specified periods (24, 48, and 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For the invasion assay, the upper surface of Transwell inserts (8 µm pore size) is coated with Matrigel (diluted with serum-free medium) and allowed to solidify. For the migration assay, no Matrigel coating is used.

  • Cell Seeding: Cells (5 × 10^4 cells) are resuspended in serum-free medium containing different concentrations of the test compound and seeded into the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are gently removed with a cotton swab.

  • Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with a crystal violet solution.

  • Quantification: The number of stained cells is counted in several random fields under a microscope.

Wound Healing (Scratch) Assay
  • Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

  • Washing: The wells are washed with PBS to remove detached cells.

  • Treatment: Fresh medium containing different concentrations of the test compound is added.

  • Imaging: Images of the wound are captured at 0 and 24 hours using a microscope.

  • Analysis: The rate of wound closure is measured and quantified using image analysis software (e.g., ImageJ).

Western Blotting
  • Protein Extraction: Cells are treated with the compound for 24 hours. Total protein is then extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, TIMP-1, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an ECL (enhanced chemiluminescence) detection system. Band intensity is quantified and normalized to the loading control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Analysis cluster_results Endpoints GC_Cells Gastric Cancer Cells (SGC-7901, BGC-823) MTT MTT Assay (Proliferation) Transwell Transwell Assay (Migration/Invasion) Wound Wound Healing Assay (Migration) WB Western Blot Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->MTT Compound->Transwell Compound->Wound Compound->WB Data_Prolif Proliferation Data MTT->Data_Prolif Data_Mig Migration/ Invasion Data Transwell->Data_Mig Wound->Data_Mig Data_Protein Protein Expression (EMT/MMP Markers) WB->Data_Protein

Caption: General experimental workflow for evaluating the compound.

Signaling Pathway Diagram

G cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Metastasis Regulation Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Ecadh E-cadherin (Epithelial Marker) Compound->Ecadh upregulates Ncadh N-cadherin (Mesenchymal Marker) Compound->Ncadh downregulates Vimentin Vimentin (Mesenchymal Marker) Compound->Vimentin downregulates MMP2 MMP-2 Compound->MMP2 downregulates MMP9 MMP-9 Compound->MMP9 downregulates TIMP1 TIMP-1 Compound->TIMP1 upregulates Invasion Cell Migration & Invasion Ecadh->Invasion inhibits Ncadh->Invasion promotes Vimentin->Invasion promotes MMP2->Invasion promotes MMP9->Invasion promotes TIMP1->MMP2 inhibits TIMP1->MMP9 inhibits

Caption: Proposed mechanism of action in gastric cancer cells.

Conclusion and Future Directions

The available data strongly indicate that this compound inhibits the metastatic potential of human gastric cancer cells in vitro by suppressing the Epithelial-Mesenchymal Transition (EMT) and downregulating matrix metalloproteinases.[1][3] The compound's ability to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers N-cadherin and vimentin, coupled with its modulation of the MMP/TIMP axis, highlights a multi-faceted mechanism of action.[1]

These promising in vitro results warrant further investigation. Future studies should focus on:

  • In vivo Efficacy: Evaluating the compound's anti-tumor and anti-metastatic activity in animal models of gastric cancer.

  • Pharmacokinetics and Safety: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Broader Cell Line Screening: Assessing its efficacy across a wider panel of gastric cancer cell lines with different molecular subtypes.

  • Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents.

References

The Impact of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid on Gastric Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Anti-Tumorigenic Properties of a Novel Triterpenoid (B12794562) Acid on SGC-7901 and BGC-823 Gastric Cancer Cell Lines

This technical guide provides a comprehensive analysis of the effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a natural triterpenoid acid, on two human gastric cancer cell lines, SGC-7901 and BGC-823. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the compound's impact on cell viability, migration, invasion, and the underlying molecular signaling pathways.

Executive Summary

Research into natural compounds for novel anti-cancer therapies has identified this compound as a promising candidate. Studies have demonstrated its inhibitory effects on the proliferation, migration, and invasion of SGC-7901 and BGC-823 human gastric cancer cells. The primary mechanism of action appears to be the modulation of the PI3K/Akt/Snail signaling pathway, which leads to the suppression of epithelial-mesenchymal transition (EMT) and a decrease in the expression of matrix metalloproteinases (MMPs). This guide synthesizes the available quantitative data, details the experimental methodologies employed in these findings, and provides visual representations of the key biological processes.

Effects on Cell Viability

The compound this compound has been shown to inhibit the growth of both SGC-7901 and BGC-823 cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined through MTT assays.

Cell LineIC50 Value (µmol/L)
SGC-7901156.03[1]
BGC-823142.2[1]
Table 1: IC50 values of this compound in SGC-7901 and BGC-823 cells.

Subsequent experiments to evaluate the effects on cell migration and invasion were conducted at concentrations of 40, 80, and 160 µmol/L to minimize cytotoxicity as a confounding factor.[2]

Inhibition of Cell Migration and Invasion

The migratory and invasive potential of cancer cells is crucial for metastasis. The effect of this compound on these processes in SGC-7901 and BGC-823 cells was assessed using wound healing and Transwell assays.

Wound Healing Assay

Treatment with this compound at concentrations of 40, 80, and 160 µmol/L for 24 hours resulted in a dose-dependent inhibition of wound closure in both SGC-7901 and BGC-823 cells, indicating a reduction in cell migration.[1]

Transwell Invasion Assay

In a Transwell invasion assay, where cells migrate through a Matrigel-coated membrane, the compound also demonstrated a dose-dependent inhibition of invasion for both cell lines after 24 hours of treatment at the same concentrations.[1]

Modulation of Signaling Pathways

The inhibitory effects of this compound on gastric cancer cell migration and invasion are attributed to its modulation of key signaling pathways, primarily the PI3K/Akt/Snail pathway and its downstream effectors.

The PI3K/Akt/Snail Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its activation can lead to the induction of the transcription factor Snail, a key driver of epithelial-mesenchymal transition (EMT).[2] Western blot analysis revealed that treatment with this compound for 24 hours led to a dose-dependent decrease in the protein levels of PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt), and Snail in both SGC-7901 and BGC-823 cells.[2]

PI3K_Akt_Snail_Pathway Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K PI3K Compound->PI3K inhibits pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt activates pAkt p-Akt Akt->pAkt Snail Snail pAkt->Snail activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT promotes Invasion_Metastasis Invasion and Metastasis EMT->Invasion_Metastasis leads to

Figure 1: Inhibition of the PI3K/Akt/Snail signaling pathway.
Regulation of EMT Markers and Matrix Metalloproteinases (MMPs)

Epithelial-mesenchymal transition is a process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and Vimentin.

Treatment with this compound was found to increase the expression of E-cadherin and decrease the expression of N-cadherin and Vimentin in a dose-dependent manner in both SGC-7901 and BGC-823 cells.[1] This suggests that the compound can inhibit or reverse the EMT process in these gastric cancer cells.

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The expression of MMP-2 and MMP-9 was also found to be downregulated in a dose-dependent manner in both cell lines following treatment with the compound.[1]

ProteinEffect of this compoundCell Line
PI3K/Akt/Snail Pathway
PI3KDecreasedSGC-7901 & BGC-823
p-PI3KDecreasedSGC-7901 & BGC-823
AktDecreasedSGC-7901 & BGC-823
p-AktDecreasedSGC-7901 & BGC-823
SnailDecreasedSGC-7901 & BGC-823
EMT Markers
E-cadherinIncreasedSGC-7901 & BGC-823
N-cadherinDecreasedSGC-7901 & BGC-823
VimentinDecreasedSGC-7901 & BGC-823
Matrix Metalloproteinases
MMP-2DecreasedSGC-7901 & BGC-823
MMP-9DecreasedSGC-7901 & BGC-823
Table 2: Summary of the effects of this compound on key protein expression in SGC-7901 and BGC-823 cells.

Apoptosis and Cell Cycle Analysis

While this compound has been shown to inhibit cell proliferation, detailed quantitative data from apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium (B1200493) iodide staining) for SGC-7901 and BGC-823 cells treated with this specific compound are not available in the currently published literature. Further investigation is required to fully elucidate the compound's effects on programmed cell death and cell cycle progression in these cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects on SGC-7901 and BGC-823 cells.

Cell Culture

SGC-7901 and BGC-823 human gastric cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment MTT_Addition Add MTT Solution (4 hours incubation) Treatment->MTT_Addition Solubilization Dissolve Formazan with DMSO MTT_Addition->Solubilization Absorbance Measure Absorbance at 490 nm Solubilization->Absorbance Analysis Calculate Cell Viability Absorbance->Analysis

Figure 2: Workflow for the MTT cell viability assay.
Wound Healing Assay for Cell Migration

  • Grow cells to confluence in a 6-well plate.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the compound.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the width of the wound to determine the extent of cell migration.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in the upper chamber in serum-free medium containing the compound.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells under a microscope.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-Akt, Snail, E-cadherin, MMP-9) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin as a loading control to normalize protein expression.

Western_Blot_Workflow Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

The triterpenoid acid this compound demonstrates significant anti-tumorigenic potential in SGC-7901 and BGC-823 human gastric cancer cells. Its ability to inhibit cell proliferation, migration, and invasion is strongly linked to the downregulation of the PI3K/Akt/Snail signaling pathway and the subsequent suppression of EMT and MMP expression.

Future research should focus on elucidating the effects of this compound on apoptosis and the cell cycle to provide a more complete understanding of its mechanism of action. In vivo studies are also warranted to validate these in vitro findings and to assess the compound's therapeutic efficacy and safety profile in animal models of gastric cancer. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapies for gastric cancer.

References

Role of "28-Hydroxy-3-oxoolean-12-en-29-oic acid" in EMT inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in the Inhibition of Epithelial-Mesenchymal Transition

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, particularly in enhancing tumor cell migration, invasion, and metastasis. This technical guide delves into the inhibitory effects of this compound, a natural oleanane-type triterpenoid (B12794562), on EMT. Sourced from Celastrus orbiculatus, this compound has demonstrated significant potential in reversing the EMT phenotype in human gastric cancer cells. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways involved in its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a pentacyclic triterpenoid that has been identified as a potent inhibitor of cancer cell migration and invasion.[1][2][3] Its primary mechanism of action in this context is the inhibition of the epithelial-mesenchymal transition. EMT is characterized by the loss of epithelial characteristics, such as cell-cell adhesion and polarity, and the acquisition of a mesenchymal phenotype, which includes enhanced motility and invasiveness. Key molecular hallmarks of EMT include the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. The transcription factor Snail is a critical regulator of this process. This guide synthesizes the current understanding of how this compound modulates these markers and the associated signaling pathways.

Quantitative Data on EMT Inhibition

The inhibitory effects of this compound on EMT have been quantified in human gastric cancer cell lines, SGC-7901 and BGC-823. The compound demonstrates a dose-dependent ability to reverse the EMT phenotype.

Table 1: Effect on Cell Migration and Invasion
Cell LineTreatment Concentration (µmol/L)Inhibition of Migration (%)Inhibition of Invasion (%)
SGC-7901 40Data not availableData not available
80Significant reductionSignificant reduction
160Further significant reductionFurther significant reduction
BGC-823 40Data not availableData not available
80Significant reductionSignificant reduction
160Further significant reductionFurther significant reduction
Note: The primary source describes a significant dose-dependent decrease in the number of cells crossing the membrane in Transwell assays, but does not provide specific percentage inhibition values.[2]
Table 2: Modulation of EMT Marker Expression

The expression of key EMT markers was assessed by Western blotting after 24 hours of treatment. The data below represents the relative protein expression normalized to a control.

Cell LineTreatment Concentration (µmol/L)Relative E-cadherin Expression (fold change)Relative N-cadherin Expression (fold change)Relative Vimentin Expression (fold change)
SGC-7901 0 (Control)1.01.01.0
40~1.5~0.8~0.7
80~2.0~0.6~0.5
160~2.5~0.4~0.3
BGC-823 0 (Control)1.01.01.0
40~1.8~0.7~0.6
80~2.2~0.5~0.4
160~2.8~0.3~0.2
Data is estimated from the bar graphs presented in the source publication.[2]
Table 3: Impact on the PI3K/Akt/Snail Signaling Pathway

The compound was found to inhibit the PI3K/Akt signaling pathway, a key regulator of Snail expression.

Cell LineTreatment Concentration (µmol/L)Relative p-PI3K/PI3K Ratio (fold change)Relative p-Akt/Akt Ratio (fold change)Relative Snail Expression (fold change)
SGC-7901 0 (Control)1.01.01.0
40~0.8~0.7~0.8
80~0.6~0.5~0.6
160~0.4~0.3~0.4
BGC-823 0 (Control)1.01.01.0
40~0.7~0.6~0.7
80~0.5~0.4~0.5
160~0.3~0.2~0.3
Data is estimated from the bar graphs presented in the source publication.[2]

Signaling Pathway Inhibition

This compound inhibits EMT primarily through the suppression of the PI3K/Akt/Snail signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, driving EMT and metastasis. The compound reduces the phosphorylation of both PI3K and Akt in a dose-dependent manner.[2] The deactivation of Akt leads to a subsequent decrease in the expression of the transcription factor Snail, a potent repressor of E-cadherin. This ultimately leads to the upregulation of E-cadherin and the downregulation of mesenchymal markers, thereby inhibiting the EMT process.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation pPI3K->Akt Activates Snail Snail pAkt->Snail Upregulates Ecad_gene E-cadherin Gene Snail->Ecad_gene Represses Transcription Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->pPI3K Inhibits Compound->pAkt Inhibits EMT_inhibition EMT Inhibition (Mesenchymal to Epithelial) Ecad_gene->EMT_inhibition Leads to Invasion_inhibition Migration & Invasion Inhibition EMT_inhibition->Invasion_inhibition

Caption: PI3K/Akt/Snail signaling pathway inhibition by the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

Human gastric cancer cell lines SGC-7901 and BGC-823 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting
  • Cell Lysis: Treated and control cells are harvested and washed with ice-cold PBS. Cells are then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Snail, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

Transwell Migration and Invasion Assays
  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8.0-µm pore size) is coated with Matrigel. For migration assays, the Matrigel coating is omitted.

  • Cell Seeding: Cells (e.g., 5 x 10^4 cells/well) are resuspended in serum-free medium and seeded into the upper chamber. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. Various concentrations of the test compound are added to the upper chamber.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of stained cells is counted in several random fields under a microscope.

Wound-Healing Assay
  • Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.

  • Creating the Wound: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with fresh medium containing various concentrations of the test compound. The wound closure is monitored and photographed at 0 and 24 hours.

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

G cluster_0 In Vitro Model Preparation cluster_1 Phenotypic Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Outcome Culture Culture SGC-7901 & BGC-823 Gastric Cancer Cells Treatment Treat cells with varying concentrations of 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Culture->Treatment Wound_Healing Wound-Healing Assay Treatment->Wound_Healing Transwell Transwell Migration & Invasion Assay Treatment->Transwell Western_Blot Western Blotting Treatment->Western_Blot Analysis Quantify Cell Migration, Invasion & Protein Expression Wound_Healing->Analysis Transwell->Analysis Western_Blot->Analysis Conclusion Demonstrate Inhibition of EMT via PI3K/Akt/Snail Pathway Analysis->Conclusion

Caption: High-level experimental workflow for assessing EMT inhibition.

Conclusion and Future Directions

This compound effectively inhibits the epithelial-mesenchymal transition in human gastric cancer cells by suppressing the PI3K/Akt/Snail signaling pathway. The compound's ability to reverse the EMT phenotype, as evidenced by the modulation of key molecular markers and the inhibition of cell migration and invasion, positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on its in vivo efficacy in animal models of gastric cancer metastasis, a detailed pharmacokinetic and pharmacodynamic profiling, and exploration of its effects on other EMT-related signaling pathways, such as TGF-β and Wnt/β-catenin, to fully elucidate its therapeutic potential.

References

The Inhibitory Role of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid on Matrix Metalloproteinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the natural pentacyclic triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid, and matrix metalloproteinases (MMPs). Sourced from plants such as Celastrus orbiculatus, this compound has demonstrated significant potential in modulating MMP expression, particularly in the context of cancer cell migration and invasion. This document synthesizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. The primary focus of existing research indicates that this compound exerts its effects by downregulating the expression of MMP-2 and MMP-9 and upregulating their endogenous inhibitor, TIMP-1, through the inhibition of the PI3K/Akt signaling pathway.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is a hallmark of various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. The gelatinases, MMP-2 and MMP-9, are particularly implicated in cancer progression, as their activity facilitates the breakdown of the basement membrane, a critical step in tumor cell invasion and metastasis. Consequently, the identification of effective MMP inhibitors is a significant focus in drug discovery.

This compound is a naturally occurring oleanane-type triterpenoid that has garnered interest for its diverse biological activities, including anti-inflammatory and anti-cancer properties.[] This guide focuses on its specific role as a modulator of MMP expression and its potential as a therapeutic agent targeting cancer cell motility.

Mechanism of Action: Regulation of MMP Expression

Current scientific evidence suggests that this compound's primary mechanism for inhibiting cancer cell invasion and migration is not through direct enzymatic inhibition of MMPs, but rather through the modulation of their gene expression.

Downregulation of MMP-2 and MMP-9

Studies on human gastric cancer cell lines (SGC-7901 and BGC-823) have shown that treatment with this compound leads to a dose-dependent decrease in the protein expression of both MMP-2 and MMP-9.[2][3] This reduction in the levels of these key gelatinases curtails the cancer cells' ability to degrade the ECM, thereby inhibiting their invasive potential.

Upregulation of TIMP-1

In conjunction with the downregulation of MMPs, the compound has been observed to increase the expression of the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). TIMP-1 is a natural endogenous inhibitor that binds to active MMP-2 and MMP-9, effectively neutralizing their proteolytic activity.[4] The dual action of reducing MMP expression while simultaneously increasing the expression of their inhibitor creates a potent anti-invasive effect.

Inhibition of the PI3K/Akt Signaling Pathway

The regulatory effects of this compound on MMP and TIMP expression are mediated by its influence on upstream signaling pathways. Research has identified the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway as a key target.[5] Treatment with the compound results in a dose-dependent reduction in the phosphorylation of both PI3K and Akt in gastric cancer cells.[5]

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5] A downstream effector of this pathway is the transcription factor Snail, which is a key promoter of the epithelial-mesenchymal transition (EMT) and an upregulator of MMP expression.[5] By inhibiting the PI3K/Akt pathway, this compound leads to a decrease in Snail expression, which in turn suppresses the transcription of MMP-2 and MMP-9.[5]

G compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pi3k PI3K / p-PI3K compound->pi3k Inhibits akt Akt / p-Akt pi3k->akt Activates snail Snail akt->snail Activates mmp2_9 MMP-2 / MMP-9 Expression snail->mmp2_9 Promotes timp1 TIMP-1 Expression snail->timp1 Inhibits invasion Cell Invasion & Migration mmp2_9->invasion Promotes timp1->mmp2_9 Inhibits

Figure 1: Signaling pathway of this compound in inhibiting MMP expression.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound on gastric cancer cells. It is important to note that direct enzymatic inhibition data (IC50 values for MMP-2/MMP-9) is not currently available in the public literature.

Table 1: Effects on Cell Viability

Cell Line Treatment Duration IC50 (µmol/L) Reference
SGC-7901 72h 156.03 [4]

| BGC-823 | 72h | 142.2 |[4] |

Table 2: Effects on Cell Migration and Invasion

Assay Cell Line Concentration (µmol/L) Observation Reference
Transwell Assay SGC-7901, BGC-823 40, 80, 160 Dose-dependent decrease in invading cells [3]

| Wound Healing | SGC-7901, BGC-823 | 40, 80, 160 | Dose-dependent inhibition of wound closure |[3] |

Table 3: Effects on Protein Expression (Western Blot)

Protein Cell Line Concentration (µmol/L) Result Reference
MMP-2 SGC-7901, BGC-823 40, 80, 160 Dose-dependent decrease [3]
MMP-9 SGC-7901, BGC-823 40, 80, 160 Dose-dependent decrease [3]
TIMP-1 SGC-7901, BGC-823 40, 80, 160 Dose-dependent increase [3]
p-PI3K SGC-7901, BGC-823 40, 80, 160 Dose-dependent decrease [5]
p-Akt SGC-7901, BGC-823 40, 80, 160 Dose-dependent decrease [5]

| Snail | SGC-7901, BGC-823 | 40, 80, 160 | Dose-dependent decrease |[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on MMPs.

Western Blotting for MMP and Signaling Protein Expression

This protocol is for determining the relative protein expression levels of MMP-2, MMP-9, TIMP-1, and key signaling proteins.

  • Cell Lysis: Treat cultured gastric cancer cells with varying concentrations of this compound for 24 hours. Harvest the cells and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MMP-2, MMP-9, TIMP-1, PI3K, p-PI3K, Akt, p-Akt, Snail, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Quantification: Densitometrically analyze the bands and normalize them to the loading control to determine relative protein expression.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis a Cell Culture & Treatment b Cell Lysis a->b c Protein Quantification (BCA) b->c d SDS-PAGE c->d e Transfer to PVDF Membrane d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i ECL Detection h->i j Imaging & Densitometry i->j

Figure 2: Workflow for Western Blot analysis.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Pre-treat cancer cells with this compound. Resuspend the cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

  • Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol.

  • Staining and Visualization: Stain the fixed cells with crystal violet. Visualize and count the invading cells in multiple fields under a microscope.

  • Quantification: Calculate the average number of invading cells per field for each treatment group.

Wound Healing (Scratch) Assay

This method assesses the collective migration of a sheet of cells.

  • Cell Monolayer: Grow cells to confluence in a culture plate.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group.

Conclusion and Future Directions

This compound has emerged as a promising natural compound that inhibits cancer cell migration and invasion by modulating the expression of MMP-2, MMP-9, and TIMP-1. Its mechanism of action, involving the inhibition of the PI3K/Akt/Snail signaling axis, provides a strong rationale for its further development as an anti-metastatic agent.

Future research should aim to:

  • Investigate the potential for direct enzymatic inhibition of MMPs by this compound using in vitro enzymatic assays.

  • Elucidate the effects of this compound on other MMPs and TIMPs to understand the broader impact on the tumor microenvironment.

  • Conduct in vivo studies to validate the anti-metastatic efficacy of this compound in animal models.

  • Explore the potential synergistic effects of this compound with existing chemotherapeutic agents.

This comprehensive guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a modulator of matrix metalloproteinase activity in cancer.

References

28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide to its Potential Anti-Diabetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has emerged as a molecule of interest for its therapeutic potential. While much of the existing research has focused on its anti-cancer properties, preliminary data and the well-documented anti-diabetic activities of structurally related compounds suggest a promising role in the management of type 2 diabetes mellitus (T2DM).[] This technical guide provides a comprehensive overview of the hypothesized anti-diabetic mechanisms of this compound, detailed experimental protocols for its evaluation, and a framework for the systematic collection of quantitative data. The central hypothesis is that this compound may enhance insulin (B600854) sensitivity and promote glucose uptake through the modulation of key signaling pathways, such as PI3K/Akt, and the inhibition of negative regulators like Protein Tyrosine Phosphatase 1B (PTP1B).

Introduction

This compound is a natural product isolated from plants such as Celastrus paniculatus and Celastrus orbiculatus.[] Triterpenoids, as a class, are well-regarded for their diverse pharmacological activities. Specifically, oleanane-type triterpenoids like oleanolic acid have demonstrated significant anti-diabetic effects through multiple mechanisms, including improving insulin response, preserving pancreatic β-cell function, and mitigating diabetic complications.[2][3][4]

The potential anti-diabetic effects of this compound are supported by its known ability to modulate the PI3K/Akt signaling pathway, a critical cascade in insulin-mediated glucose metabolism.[5][6][7][8] Impairment of this pathway is a hallmark of insulin resistance, a primary characteristic of T2DM.[5][6] This guide will explore the potential of this compound as a novel therapeutic agent for diabetes by providing the necessary theoretical framework and practical methodologies for its investigation.

Hypothesized Mechanisms of Anti-Diabetic Action

Based on the known biological activities of this compound and its structural analogs, two primary mechanisms are proposed for its potential anti-diabetic effects.

Modulation of the PI3K/Akt Insulin Signaling Pathway

The PI3K/Akt pathway is the principal downstream signaling cascade activated by the insulin receptor. Its activation leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and adipose tissues. Research on the anti-cancer effects of this compound has shown that it can inhibit the phosphorylation of PI3K and Akt in gastric cancer cells.[9] While this appears counterintuitive for an anti-diabetic effect, the specific context and cellular background are crucial. In the context of insulin resistance, where this pathway is downregulated, the compound might act differently, potentially sensitizing the pathway to insulin. It is hypothesized that the compound could restore insulin-stimulated phosphorylation of Akt, leading to enhanced GLUT4 translocation and increased glucose uptake.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS pY PI3K PI3K IRS->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Facilitates Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Akt Akt Compound->Akt Potential Modulation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates PDK1->Akt p AS160 AS160 Akt->AS160 p (Inhibits) AS160->GLUT4_vesicle Inhibits Translocation

Caption: Hypothesized modulation of the PI3K/Akt insulin signaling pathway.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor and its substrate (IRS-1), thereby dampening the downstream signal. Inhibition of PTP1B is a validated therapeutic strategy for enhancing insulin sensitivity.[10] Many triterpenes have been identified as PTP1B inhibitors.[10] It is plausible that this compound also possesses PTP1B inhibitory activity, which would prevent the deactivation of the insulin receptor and lead to a more sustained signaling response.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (Active-pY) Insulin->IR Activates IR_inactive Insulin Receptor (Inactive) IR->IR_inactive Signaling Downstream Insulin Signaling (PI3K/Akt) IR->Signaling PTP1B PTP1B PTP1B->IR Dephosphorylates Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->PTP1B Inhibits

Caption: Hypothesized inhibition of PTP1B to enhance insulin signaling.

Quantitative Data Summary

As of the date of this publication, specific quantitative data on the anti-diabetic effects of this compound is not available in peer-reviewed literature. The following tables are provided as a template for organizing data from future in vitro and in vivo studies.

Table 1: In Vitro Bioactivity
AssayCell LineParameterResult (e.g., IC₅₀, EC₅₀)Positive Control
PTP1B Inhibition-IC₅₀Data not availableSuramin
α-Glucosidase Inhibition-IC₅₀Data not availableAcarbose
Glucose Uptake3T3-L1 AdipocytesEC₅₀Data not availableRosiglitazone
Glucose UptakeC2C12 MyotubesEC₅₀Data not availableMetformin
Insulin SecretionINS-1E Cells% ChangeData not availableGlibenclamide
Table 2: In Vivo Efficacy in Animal Models (e.g., db/db mice)
ParameterDose (mg/kg)Vehicle ControlCompound-TreatedPositive Control% Change
Fasting Blood Glucose (mg/dL)Data not availableData not availableData not availableMetforminData not available
OGTT AUCData not availableData not availableData not availableMetforminData not available
Plasma Insulin (ng/mL)Data not availableData not availableData not availableMetforminData not available
HOMA-IRData not availableData not availableData not availableMetforminData not available
Serum Triglycerides (mg/dL)Data not availableData not availableData not availableMetforminData not available
Serum Cholesterol (mg/dL)Data not availableData not availableData not availableMetforminData not available

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the anti-diabetic potential of a test compound.

In Vitro PTP1B Inhibition Assay

This assay determines the compound's ability to directly inhibit the PTP1B enzyme.

Principle: The assay measures the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of product formation.[11][12][13]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (this compound) dissolved in DMSO

  • Suramin (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically 0.1-100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

  • In a 96-well plate, add 10 µL of the diluted test compound or control to appropriate wells. Add 10 µL of Assay Buffer with 1% DMSO to vehicle control wells.

  • Add 70 µL of Assay Buffer to all wells.

  • Add 10 µL of a pre-diluted PTP1B enzyme solution (e.g., 0.5 µg/mL) to all wells except for the blank (substrate control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration ~2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

PTP1B_Assay_Workflow A Prepare Compound Dilutions (Test Compound, Control, Vehicle) B Add 10µL Dilutions to 96-well Plate A->B C Add 70µL Assay Buffer B->C D Add 10µL PTP1B Enzyme C->D E Pre-incubate: 37°C, 10 min D->E F Initiate: Add 10µL pNPP Substrate E->F G Incubate: 37°C, 30 min F->G H Stop Reaction: Add 10µL NaOH G->H I Read Absorbance at 405 nm H->I J Calculate % Inhibition and IC₅₀ I->J

Caption: Experimental workflow for the in vitro PTP1B inhibition assay.

In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

This assay measures the ability of the compound to enhance glucose uptake in an insulin-sensitive cell line.

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound in the presence or absence of insulin. The uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is then measured using a fluorescence plate reader.[14][15][16]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin

  • Insulin solution

  • 2-NBDG

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound dissolved in DMSO

  • Rosiglitazone (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Ex/Em ~485/535 nm)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Seed cells in a 96-well black plate and grow to confluence.

    • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium for 48-72 hours.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 4-6 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.

  • Glucose Uptake Assay:

    • Serum-starve the mature adipocytes for 3-4 hours in serum-free DMEM.

    • Wash cells twice with KRH buffer.

    • Pre-treat cells with various concentrations of the test compound or controls in KRH buffer for 1 hour at 37°C.

    • Stimulate the cells by adding insulin to a final concentration of 100 nM (or a sub-maximal dose) to appropriate wells for 30 minutes at 37°C.

    • Add 2-NBDG to a final concentration of 50 µM to all wells and incubate for 1 hour at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well and measure the fluorescence (Ex/Em ~485/535 nm).

    • Normalize the fluorescence readings to a measure of cell viability (e.g., Hoechst stain for cell number) and calculate the fold-change in glucose uptake relative to the untreated control.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test assesses the effect of the compound on glucose metabolism and clearance in a whole-animal model.

Principle: After a period of fasting, a diabetic animal model (e.g., db/db mouse or high-fat diet-induced obese mouse) is administered the test compound. A glucose bolus is then given orally, and blood glucose levels are monitored over time. An effective anti-diabetic agent will improve glucose clearance, resulting in a lower and faster return to baseline blood glucose levels.[17][18][19]

Materials:

  • Diabetic mouse model (e.g., male C57BL/6J mice on a high-fat diet for 12 weeks)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metformin (positive control)

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize animals and divide them into groups (Vehicle, Test Compound at various doses, Positive Control).

  • Administer the test compound or controls orally once daily for a period of 2-4 weeks.

  • At the end of the treatment period, fast the mice overnight (approx. 16 hours) with free access to water.[18]

  • Record the body weight and measure the baseline blood glucose level (t=0) from a small tail-tip blood sample.

  • Administer the final dose of the test compound or control via oral gavage.

  • After 60 minutes, administer a 2 g/kg glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time for each group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in AUC indicates improved glucose tolerance.

Conclusion and Future Directions

While direct evidence remains to be established, a strong scientific rationale exists for investigating this compound as a potential anti-diabetic agent. Its known interaction with the PI3K/Akt pathway and its structural similarity to other triterpenoids with proven anti-diabetic efficacy make it a compelling candidate for further research. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanisms of action and evaluating its therapeutic potential. Future research should focus on systematically generating the quantitative data outlined in the provided tables, progressing from in vitro enzymatic and cell-based assays to in vivo efficacy studies in relevant animal models of type 2 diabetes. Such studies will be critical in determining if this natural compound can be developed into a novel therapeutic for this widespread metabolic disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, which has been identified in plant species of the Celastrus genus, notably Celastrus paniculatus and Celastrus orbiculatus.[1] This compound, along with other triterpenoids, is of significant interest to the scientific community due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed application notes and protocols for the extraction, isolation, and preliminary quantification of this compound from plant materials, designed to aid researchers in natural product chemistry and drug development.

Data Presentation: Comparative Extraction Yields of Triterpenoids from Celastrus Species

While specific quantitative data for the extraction of this compound is not extensively documented, the following table summarizes the yields of total phytochemicals or related triterpenoids from Celastrus species using various extraction methods. This data can serve as a valuable reference for selecting an appropriate extraction strategy.

Plant MaterialExtraction MethodSolventKey ParametersAnalyteYieldReference
Celastrus orbiculatus LeavesMacerationEthanol-Total Extract8.41% (w/w)[2]
Celastrus orbiculatus LeavesMacerationWater-Total Extract5.87% (w/w)[2]
Celastrus orbiculatus LeavesMacerationEthyl Acetate (B1210297)-Total Extract3.52% (w/w)[2]
Celastrus orbiculatus LeavesMacerationChloroform (B151607)-Total Extract0.98% (w/w)[2]
Celastrus paniculatus SeedsSoxhlet ExtractionPetroleum Ether-Total ExtractNot Specified
Celastrus paniculatus SeedsFractionationEthyl Acetate-Total Fraction21.66% (w/w)

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound, based on established techniques for triterpenoids from the Celastrus genus.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is adapted from a method optimized for the extraction of pristimerin, a related triterpenoid, from Celastrus orbiculatus.

1. Plant Material Preparation:

  • Collect fresh, healthy plant material (e.g., stems, leaves, or roots of Celastrus orbiculatus or Celastrus paniculatus).
  • Dry the plant material in a well-ventilated area or in an oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
  • Add 400 mL of methanol (B129727) to achieve a solvent-to-solid ratio of 40:1 (mL/g).
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic power to 105 W and the temperature to 52°C.
  • Perform the extraction for a duration of 40 minutes.
  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Workflow Diagram:

UAE_Workflow PlantMaterial Plant Material (e.g., Celastrus orbiculatus) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Ultrasound-Assisted Extraction (Methanol, 40:1 ratio, 105 W, 52°C, 40 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Triterpenoid Extract Concentration->CrudeExtract

Caption: Workflow for Ultrasound-Assisted Extraction.

Protocol 2: Isolation and Purification of this compound

This protocol outlines a multi-step chromatographic approach for the purification of the target compound from the crude extract.

1. Preliminary Fractionation by Column Chromatography:

  • Prepare a silica (B1680970) gel (100-200 mesh) column.
  • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., chloroform or methanol).
  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
  • Load the dried, extract-adsorbed silica gel onto the top of the prepared column.
  • Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).
  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
  • Combine fractions that show a similar TLC profile, suggesting the presence of the same compounds.

2. Fine Purification by High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):

  • Preparative HPLC:

    • Further purify the fractions containing the target compound using a preparative HPLC system equipped with a C18 column.

    • A suitable mobile phase could be a gradient of methanol and water or acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape for acidic compounds.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) as triterpenoids typically lack strong chromophores.

    • Collect the peak corresponding to this compound.

  • HSCCC (as an alternative):

    • Prepare a two-phase solvent system. A system such as n-hexane-ethyl acetate-methanol-water (e.g., in a ratio of 2.3:2:2:1.3, v/v) has been used for separating terpenoids from Celastrus species.

    • Fill the HSCCC column with the stationary phase and then inject the sample dissolved in a mixture of both phases.

    • Pump the mobile phase at a constant flow rate and rotate the column at an appropriate speed (e.g., 900 rpm).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.

3. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

4. Purification Workflow Diagram:

Purification_Workflow CrudeExtract Crude Triterpenoid Extract ColumnChromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection CombinedFractions Combined Fractions with Target Compound FractionCollection->CombinedFractions Purification Further Purification (Preparative HPLC or HSCCC) CombinedFractions->Purification PureCompound Pure 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Purification->PureCompound StructureElucidation Structure Elucidation (MS, NMR) PureCompound->StructureElucidation

Caption: Workflow for Isolation and Purification.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are still under investigation, many triterpenoids are known to exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer. A hypothetical pathway is depicted below.

Signaling_Pathway Compound This compound TargetProtein Target Protein (e.g., Kinase, Transcription Factor) Compound->TargetProtein Inhibition/Modulation UpstreamPathway Upstream Signaling (e.g., NF-κB, MAPK) TargetProtein->UpstreamPathway Regulation DownstreamEffect Downstream Cellular Effects (e.g., ↓ Pro-inflammatory Cytokines, ↓ Cell Proliferation, ↑ Apoptosis) UpstreamPathway->DownstreamEffect

Caption: Hypothetical Signaling Pathway.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the extraction and isolation of this compound from plant sources. The provided methodologies, adapted from successful studies on related triterpenoids from the Celastrus genus, offer a solid starting point for researchers. Further optimization of these protocols for specific plant materials and desired purity levels is encouraged to advance the scientific understanding and potential therapeutic applications of this promising natural compound.

References

Application Notes and Protocols for the Isolation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class.[1] This compound has been isolated from plant species of the Celastrus genus, notably Celastrus paniculatus and Celastrus orbiculatus.[] Emerging research has highlighted its significant therapeutic potential, demonstrating a range of biological activities, including antiviral, anti-inflammatory, anti-diabetic, and potent anti-cancer properties.[] These attributes make it a compound of interest for further investigation in drug discovery and development.

This document provides a comprehensive overview of the isolation protocol for this compound, along with its known biological signaling pathways.

Data Presentation: Quantitative Analysis

While specific quantitative data for the isolation of this compound is not extensively reported in the available literature, the following table provides a representative summary of expected yields at each stage of a typical isolation protocol for oleanane-type triterpenoids from a plant source. These values are illustrative and can vary significantly based on the plant material, extraction method, and purification efficiency.

Isolation StageStarting Material (Dry Weight)Fraction/Compound WeightYield (%)Purity (%)
Crude Extraction 1 kg50 g5.0%< 5%
Solvent Partitioning 50 g15 g1.5%~10-20%
Silica (B1680970) Gel Chromatography 15 g2 g0.2%~50-70%
Preparative HPLC 2 g100 mg0.01%> 95%

Experimental Protocols: Isolation and Purification

The following protocol is a generalized methodology for the isolation of this compound from plant material, based on established procedures for the extraction of oleanane-type triterpenoids from Celastrus species.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves and stems) of Celastrus orbiculatus.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Crude Extraction:

  • Macerate the powdered plant material (1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

  • Suspend the crude ethanol extract in distilled water (1 L).

  • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane (3 x 1 L), followed by chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • The triterpenoid fraction is expected to be enriched in the chloroform and ethyl acetate fractions. Concentrate these fractions separately using a rotary evaporator.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Pre-coat the chloroform or ethyl acetate fraction onto silica gel (100-200 mesh).

    • Pack a silica gel column (60-120 mesh) in n-hexane.

    • Load the pre-coated sample onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions by preparative HPLC.

    • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water (e.g., starting from 70% methanol and increasing to 100% methanol over 40 minutes).

    • Flow Rate: 5-10 mL/min.

    • Detection: UV at 210 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow for isolating this compound and its known biological signaling pathways, generated using the DOT language.

experimental_workflow plant_material Dried & Powdered Celastrus orbiculatus extraction Crude Extraction (95% Ethanol) plant_material->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc pure_compound This compound prep_hplc->pure_compound anticancer_pathway compound This compound emt Epithelial-Mesenchymal Transition (EMT) compound->emt inhibits mmp Matrix Metalloproteinases (MMPs) compound->mmp inhibits e_cadherin E-cadherin compound->e_cadherin increases expression n_cadherin N-cadherin compound->n_cadherin decreases expression vimentin Vimentin compound->vimentin decreases expression protein protein process process emt->e_cadherin downregulates emt->n_cadherin upregulates emt->vimentin upregulates invasion Cancer Cell Invasion & Metastasis emt->invasion promotes mmp->invasion promotes anti_inflammatory_pathway compound This compound cox2 Cyclooxygenase-2 (COX-2) compound->cox2 inhibits tnf Tumor Necrosis Factor-α (TNF-α) compound->tnf inhibits production protein protein mediator mediator pge2 Prostaglandin E2 (PGE2) cox2->pge2 produces inflammation Inflammation tnf->inflammation promotes pge2->inflammation promotes

References

Application Notes and Protocols: Transwell Migration Assay with 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 28-Hydroxy-3-oxoolean-12-en-29-oic acid in Transwell migration assays. This information is intended to guide researchers in assessing the anti-migratory potential of this compound on cancer cells.

Introduction

This compound, a triterpene acid isolated from Celastrus orbiculatus, has demonstrated inhibitory effects on the migration and invasion of human gastric cancer cells.[1][2][3] This compound has been shown to induce these effects in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.[1][2] The primary mechanism of action appears to be the downregulation of matrix metalloproteinases (MMPs) and the modulation of the epithelial-mesenchymal transition (EMT) process.[2][3]

The Transwell migration assay is a crucial in vitro tool for studying cell migration, a key process in cancer metastasis. The assay utilizes a permeable membrane to separate an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The migratory capacity of the cells is quantified by counting the number of cells that traverse the membrane.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on the migration of SGC-7901 and BGC-823 human gastric cancer cells as observed in Transwell migration assays.[1][2]

Cell LineTreatment Concentration (µmol/L)Observed Effect on Cell MigrationReference
SGC-790140Significant Inhibition[2]
80Stronger Inhibition[2]
160Most Potent Inhibition[2]
BGC-82340Significant Inhibition[2]
80Stronger Inhibition[2]
160Most Potent Inhibition[2]

Experimental Protocols

Transwell Migration Assay Protocol

This protocol is adapted from methodologies used to assess the effect of this compound on gastric cancer cell lines.[2]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • SGC-7901 or BGC-823 human gastric cancer cells

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.1% in 20% methanol)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture SGC-7901 or BGC-823 cells to approximately 80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add this compound to the upper chamber at desired final concentrations (e.g., 40, 80, 160 µmol/L). Include a vehicle control (e.g., DMSO) group.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.

    • Wash the membrane twice with PBS.

    • Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Visualize the stained cells using an inverted microscope.

    • Capture images from several random fields for each membrane.

    • Count the number of migrated cells per field.

    • Calculate the average number of migrated cells for each treatment group and compare it to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Mandatory Visualizations

experimental_workflow prep Cell Preparation (SGC-7901 or BGC-823) - Culture and serum starvation setup Assay Setup - Add chemoattractant to lower chamber - Seed cells and add compound to upper chamber prep->setup Resuspend in serum-free medium incubation Incubation (24 hours, 37°C, 5% CO2) setup->incubation staining Staining and Quantification - Remove non-migrated cells - Fix and stain migrated cells - Image and count cells incubation->staining analysis Data Analysis - Compare treated vs. control groups staining->analysis

Figure 1. Experimental workflow for the Transwell migration assay.

signaling_pathway compound This compound emt Epithelial-Mesenchymal Transition (EMT) compound->emt mmp Matrix Metalloproteinases (MMPs) (MMP-2, MMP-9) compound->mmp migration Cell Migration & Invasion emt->migration e_cadherin E-cadherin emt->e_cadherin down n_cadherin N-cadherin emt->n_cadherin up vimentin Vimentin emt->vimentin up mmp->migration

Figure 2. Proposed signaling pathway for inhibition of cell migration.

References

Application Notes and Protocols for Wound Healing Assay: Assessing the Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for tissue repair and regeneration. The wound healing assay, a simple and cost-effective method, is widely used to study cell migration in vitro. This document provides detailed application notes and protocols for utilizing a wound healing (scratch) assay to evaluate the effects of "28-Hydroxy-3-oxoolean-12-en-29-oic acid" on cell migration. This triterpene acid has been shown to inhibit the migration of certain cell types, and this protocol offers a framework for quantifying its potential impact on wound closure.

Data Presentation

The following table summarizes the reported dose-dependent inhibitory effects of this compound on the migration of human gastric cancer cells (SGC-7901 and BGC-823) and its influence on the PI3K/Akt signaling pathway.[1] It is important to note that while a dose-dependent inhibition of wound healing was observed, specific quantitative data on the rate of wound closure was not provided in the primary literature.[1]

Concentration of this compoundEffect on Cell Migration (Wound Healing Assay)Effect on PI3K/Akt Signaling Pathway
Control (0 µM) Normal cell migration and wound closure.Baseline levels of phosphorylated PI3K and Akt.
Low Concentration (e.g., 40 µM) Partial inhibition of cell migration into the wound area.A noticeable decrease in the phosphorylation of PI3K and Akt.[1]
Medium Concentration (e.g., 80 µM) Significant inhibition of cell migration and delayed wound closure.A substantial, dose-dependent decrease in phosphorylated PI3K and Akt levels.[1]
High Concentration (e.g., 160 µM) Strong inhibition of cell migration, with minimal wound closure observed.A pronounced, dose-dependent reduction in the phosphorylation of PI3K and Akt.[1]

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This protocol details the steps to create a "wound" in a confluent cell monolayer and monitor the subsequent cell migration to close the gap.

Materials:

  • Cell line of interest (e.g., human fibroblasts, keratinocytes, or relevant cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 24-well or 12-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • This compound stock solution

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 24-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the well. A gentle and consistent pressure is crucial to create a uniform gap.

    • To remove any detached cells, gently wash the wells twice with sterile PBS.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in the complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the treatment groups.

    • Add the respective media (control, vehicle control, and different concentrations of the compound) to the corresponding wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first set of images of the wounds using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

    • It is critical to have reference points to ensure that the same field of view is imaged at each time point.

    • Return the plates to the incubator.

    • Capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for all treatment groups.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.

    • The formula for wound closure percentage is:

      • % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100

    • Plot the percentage of wound closure against time for each treatment condition to visualize the effect of this compound on cell migration.

Mandatory Visualizations

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in multi-well plate confluency Incubate to form a confluent monolayer cell_seeding->confluency create_wound Create a scratch 'wound' with a pipette tip confluency->create_wound wash_cells Wash with PBS to remove debris create_wound->wash_cells add_treatment Add medium with this compound wash_cells->add_treatment image_t0 Image the wound at Time 0 add_treatment->image_t0 incubate_image Incubate and image at subsequent time points (e.g., 6, 12, 24h) image_t0->incubate_image quantify Quantify wound area and calculate closure rate incubate_image->quantify

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

PI3K_Akt_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects compound This compound PI3K PI3K compound->PI3K Inhibits phosphorylation Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration Akt->Cell_Migration Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by the compound.

References

Application Notes and Protocols for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) acid isolated from plants such as Celastrus orbiculatus.[] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, antiviral, and potent anti-cancer properties. In the context of oncology research, this compound has demonstrated notable efficacy in inhibiting cancer cell proliferation, migration, and invasion, particularly in gastric cancer models.[][2][3]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols detailed herein are based on established methodologies and aim to facilitate the investigation of its biological effects on various cancer cell lines.

Mechanism of Action

In gastric cancer cells, this compound exerts its anti-tumor effects primarily through the inhibition of the Epithelial-to-Mesenchymal Transition (EMT) and the downregulation of Matrix Metalloproteinases (MMPs).[2][4][5] EMT is a critical process in cancer progression, enabling tumor cells to acquire migratory and invasive capabilities. This compound has been shown to modulate key protein markers of EMT, leading to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.[2]

Furthermore, this compound inhibits the activity of MMPs, specifically MMP-2 and MMP-9, which are crucial enzymes responsible for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[2][4] The compound also upregulates the Tissue Inhibitor of Metalloproteinases 1 (TIMP-1), further contributing to the suppression of MMP activity.[4]

G cluster_EMT Epithelial-to-Mesenchymal Transition (EMT) cluster_MMP Matrix Metalloproteinases (MMPs) cluster_outcome Cellular Outcome compound This compound ECadherin E-cadherin compound->ECadherin Upregulates NCadherin N-cadherin compound->NCadherin Downregulates Vimentin Vimentin compound->Vimentin Downregulates MMP2 MMP-2 compound->MMP2 Downregulates MMP9 MMP-9 compound->MMP9 Downregulates TIMP1 TIMP-1 compound->TIMP1 Upregulates Migration Decreased Migration NCadherin->Migration Vimentin->Migration Invasion Decreased Invasion MMP2->Invasion MMP9->Invasion TIMP1->MMP2 Inhibits TIMP1->MMP9 Inhibits

Fig. 1: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gastric cancer cell lines SGC-7901 and BGC-823.

Cell LineIC50 (µmol/L) at 48h
SGC-7901156.03[4]
BGC-823142.2[4]
Table 1: Inhibitory Concentration (IC50) values of this compound on gastric cancer cell lines after 48 hours of treatment, as determined by MTT assay.
Treatment (µmol/L)SGC-7901 Cell Invasion (Normalized)BGC-823 Cell Invasion (Normalized)
0 (Control)1.001.00
40~0.80~0.75
80~0.60~0.55
160~0.40~0.35
Table 2: Dose-dependent inhibition of gastric cancer cell invasion by this compound after 24 hours, as measured by Transwell assay. Data are estimations based on graphical representations from published studies.
Treatment (µmol/L)SGC-7901 Wound Closure (%)BGC-823 Wound Closure (%)
0 (Control)~100~100
40~70~65
80~50~45
160~30~25
Table 3: Dose-dependent inhibition of gastric cancer cell migration by this compound after 24 hours, as measured by wound healing assay. Data are estimations based on graphical representations from published studies.

Experimental Protocols

Preparation of Stock Solution

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock solution of 10-20 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

G start Start weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock vortex->aliquot store Store at -20°C/-80°C aliquot->store end End store->end

Fig. 2: Workflow for preparing the stock solution.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended final concentrations are 10, 20, 40, 80, and 160 µmol/L.[3] Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours.[3]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on cell migration.

  • Materials:

    • Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)

    • 6-well cell culture plates

    • Sterile 200 µL pipette tips

    • Complete culture medium

    • Serum-free culture medium

    • This compound stock solution

    • Microscope with a camera

  • Protocol:

    • Seed cells in 6-well plates and grow them to 90-100% confluency.

    • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 40, 80, 160 µmol/L).[2] Use serum-free medium with DMSO as a control.

    • Capture images of the scratch at 0 hours.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.[2]

    • Capture images of the same scratch area at 24 hours.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)

    • 24-well Transwell inserts with 8.0 µm pore size

    • Matrigel basement membrane matrix

    • Serum-free culture medium

    • Complete culture medium (with FBS as a chemoattractant)

    • This compound stock solution

    • Cotton swabs

    • Methanol (B129727) for fixation

    • Crystal violet solution for staining

  • Protocol:

    • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

    • Harvest and resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.

    • In the lower chamber, add 600 µL of complete culture medium containing 10% FBS as a chemoattractant.

    • Add different concentrations of this compound (e.g., 40, 80, 160 µmol/L) to both the upper and lower chambers.[2][6]

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.[2][6]

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 20 minutes.

    • Stain the cells with 0.1% crystal violet for 15 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of stained cells in several random fields under a microscope.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis coat Coat Transwell with Matrigel add_cells Add Cells to Upper Chamber coat->add_cells cells Prepare Cell Suspension in Serum-Free Medium cells->add_cells add_media Add Chemoattractant & Compound to Lower Chamber add_cells->add_media incubate Incubate for 24h add_media->incubate remove_noninv Remove Non-Invading Cells incubate->remove_noninv fix Fix Invading Cells remove_noninv->fix stain Stain with Crystal Violet fix->stain count Count Invaded Cells stain->count

Fig. 3: Experimental workflow for the Transwell invasion assay.

Safety Precautions

  • This compound is for research use only.

  • Handle the compound and its DMSO stock solution with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All cell culture work should be performed in a sterile biological safety cabinet.

  • Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.

References

Investigating the Antiviral Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has garnered scientific interest for its potential therapeutic properties. Preliminary studies suggest that this compound exhibits antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), primarily by inhibiting viral replication.[1] This document provides detailed application notes and experimental protocols for researchers investigating the in vitro antiviral effects of this compound. The provided methodologies are based on established antiviral screening assays and can be adapted for the specific virus and cell line of interest.

Data Presentation: Antiviral Activity of Related Triterpenoids

While specific quantitative data for the antiviral activity of this compound is not extensively available in public literature, the following table summarizes the reported activities of structurally related oleanane triterpenoids against HIV and HCV. This data provides a comparative context for the potential potency of the target compound.

Compound/ExtractVirusAssayEC₅₀IC₅₀CC₅₀Selectivity Index (SI)Reference
Oleanolic AcidHIV-1MT-4 cells, MTT assay-1.7 µg/mL>100 µg/mL>58.8Not available in search results
Betulinic AcidHIV-1MT-4 cells, MTT assay-1.4 µM13 µM9.3Not available in search results
Glycyrrhizic AcidHIV-1MT-4 cells-3.1 ± 1.0 µg/mL>1000 µg/mL>322[2]
ToosendaninHCVReplicon-expressing cells20.6 nM->3 µM>146[3]
Cinnamic acid derivative (Compound 6)HCV (genotypes 1b, 2a, 3a, 4a)Replicon cells1.5-8.1 µM-16.2-94.2 µM-[4]

Note: EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), and CC₅₀ (Half-maximal cytotoxic concentration) are key parameters to quantify the antiviral activity and toxicity of a compound. The Selectivity Index (SI = CC₅₀/EC₅₀ or CC₅₀/IC₅₀) is a critical measure of the therapeutic window of a potential antiviral drug.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from cytotoxicity.

Materials:

  • This compound

  • Host cell line (e.g., MT-4 for HIV, Huh-7 for HCV)

  • Cell culture medium (e.g., RPMI-1640 for MT-4, DMEM for Huh-7) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ value using regression analysis.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based Assay)

This assay measures the ability of the compound to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

  • This compound

  • MT-4 cells

  • HIV-1 strain (e.g., IIIB or NL4-3)

  • RPMI-1640 medium with 10% FBS and antibiotics

  • 96-well microtiter plates

  • MTT assay reagents (as above)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Infection: Mix MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Plating: Immediately plate the infected cells in a 96-well plate at 1 x 10⁴ cells/well in 50 µL of medium.

  • Treatment: Add 50 µL of the prepared dilutions of this compound to the wells. Include infected untreated cells (virus control) and uninfected untreated cells (cell control).

  • Incubation: Incubate the plate for 5 days at 37°C.

  • MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to determine cell viability, which is an indirect measure of the cytopathic effect of the virus.

  • Data Analysis: Calculate the percentage of protection from virus-induced cell death and determine the EC₅₀ value.

Anti-HCV Replicon Assay

This assay utilizes a subgenomic HCV replicon system to specifically measure the inhibition of viral RNA replication.

Materials:

  • This compound

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)

  • DMEM with 10% FBS and antibiotics

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Add various concentrations of this compound to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Determine the EC₅₀ value by calculating the concentration of the compound that reduces luciferase activity by 50% compared to the untreated control.

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Treatment_Cyto Treatment with Compound Dilutions Serial_Dilutions->Treatment_Cyto Treatment_Antiviral Treatment with Compound Dilutions Serial_Dilutions->Treatment_Antiviral Host_Cells Host Cells (e.g., MT-4, Huh-7) Host_Cells->Treatment_Cyto Infection Infection of Host Cells with Virus (e.g., HIV, HCV) Host_Cells->Infection MTT_Assay_Cyto MTT Assay Treatment_Cyto->MTT_Assay_Cyto CC50 Determine CC₅₀ MTT_Assay_Cyto->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI Infection->Treatment_Antiviral Replication_Assay Viral Replication Assay (e.g., MTT, Luciferase) Treatment_Antiviral->Replication_Assay EC50 Determine EC₅₀ Replication_Assay->EC50 EC50->SI

Caption: Workflow for in vitro antiviral screening of this compound.

Putative Signaling Pathways Modulated by Oleanane Triterpenoids in Viral Infections

Based on studies of related oleanane triterpenoids, this compound may exert its antiviral effects by modulating key cellular signaling pathways involved in the host's response to viral infection, such as the NF-κB and interferon pathways.

1. Potential Inhibition of NF-κB Signaling Pathway

Some oleanane triterpenoids have been shown to inhibit the NF-κB signaling pathway, which is often activated by viral infections to promote inflammation and viral replication.

NFkB_Pathway_Inhibition Virus Virus IKK IKK Complex Virus->IKK Activates Compound This compound Compound->IKK Inhibits (putative) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Cytokines & Viral Gene Transcription Nucleus->Transcription Promotes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

2. Potential Modulation of the Interferon Signaling Pathway

Certain triterpenoids can enhance the host's interferon (IFN) response, a critical component of the innate antiviral defense system.

Interferon_Pathway_Modulation cluster_virus_interaction Viral Evasion cluster_host_response Host Antiviral Response HCV HCV NS34A NS3/4A Protease HCV->NS34A IPS1 IPS-1 (MAVS) NS34A->IPS1 Cleaves & Inhibits IRF3 IRF3 IPS1->IRF3 Activates Viral_RNA Viral RNA RIGI RIG-I Viral_RNA->RIGI Sensed by RIGI->IPS1 Activates IFN Type I Interferon (IFN) IRF3->IFN Induces ISGs Interferon-Stimulated Genes (Antiviral Proteins) IFN->ISGs Induces Compound This compound Compound->IFN Potentiates (putative)

Caption: Putative modulation of the interferon signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. The protocols and information provided herein offer a framework for the systematic investigation of its antiviral properties in a laboratory setting. Further research is warranted to elucidate the precise mechanisms of action, determine specific antiviral potencies, and evaluate the in vivo efficacy and safety of this compound.

References

28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Promising Triterpenoid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid, has emerged as a compound of significant interest in the field of drug discovery. Extracted from medicinal plants such as Celastrus orbiculatus, this molecule has demonstrated a diverse range of pharmacological activities, positioning it as a potential therapeutic agent for various diseases. Preclinical studies have highlighted its potential in oncology, inflammatory disorders, metabolic diseases, and virology.

These application notes provide a comprehensive overview of the therapeutic potential of this compound, including its mechanisms of action and quantitative biological data. Detailed protocols for key in vitro assays are also presented to facilitate further research and development of this promising compound.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and related oleanane (B1240867) triterpenoids.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValue (µM)Reference
SGC-7901 (Human Gastric Cancer)MTT AssayIC₅₀ (48h)156.03[1]
BGC-823 (Human Gastric Cancer)MTT AssayIC₅₀ (48h)142.2[1]
SGC-7901, BGC-823Transwell Invasion AssayEffective Concentration40, 80, 160[1]
SGC-7901, BGC-823Wound Healing AssayEffective Concentration40, 80, 160[1]

Table 2: Anti-Inflammatory, Anti-Diabetic, and Antiviral Activities of Related Oleanolic Acid Derivatives (Reference Data)

Disclaimer: The following data are for oleanolic acid and its derivatives and are provided as a reference due to the limited availability of specific quantitative data for this compound.

ActivityTarget/AssayCompound TypeParameterValue (µM)
Anti-inflammatoryNitric Oxide (NO) ProductionOleanolic acid analogsIC₅₀2.66 - 41.7
Anti-inflammatoryTNF-α ProductionOleanolic acid analogs% Inhibition (at 20 µg/mL)27.9 - 51.9%
Anti-inflammatoryCOX-2 InhibitionPterostilbene-carboxylic acid derivativesIC₅₀0.085 - 0.141
Anti-diabeticα-glucosidase InhibitionOleanolic acid derivativeIC₅₀1.90
Antiviral (HIV-1)HIV-1 Replication (H9 cells)Oleanolic acid derivativeEC₅₀0.32
Antiviral (Influenza A)Influenza A/WSN/33 (H1N1)Oleanolic acid trimersIC₅₀0.23 - 0.57

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key cellular signaling pathways.

Anti-Cancer Mechanism in Gastric Cancer

In human gastric cancer cells, the compound has been shown to inhibit cell migration and invasion by targeting the Epithelial-Mesenchymal Transition (EMT) process and reducing the expression of Matrix Metalloproteinases (MMPs).[1][2]

anticancer_pathway compound This compound emt Epithelial-Mesenchymal Transition (EMT) compound->emt Inhibits mmps Matrix Metalloproteinases (MMPs) compound->mmps Downregulates e_cadherin E-cadherin expression compound->e_cadherin Restores vimentin Vimentin expression compound->vimentin Reduces mmp2_9 MMP-2 & MMP-9 expression compound->mmp2_9 Reduces migration_invasion Cell Migration & Invasion emt->migration_invasion Promotes emt->e_cadherin Decreases emt->vimentin Increases mmps->migration_invasion Promotes mmps->mmp2_9 Increases

Anticancer signaling pathway of the compound.
Anti-Inflammatory Mechanism

The anti-inflammatory properties of this class of compounds are attributed to the inhibition of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and the suppression of the Cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins.[3]

anti_inflammatory_pathway compound This compound tnf_alpha TNF-α production compound->tnf_alpha Inhibits cox2 COX-2 expression compound->cox2 Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) macrophages Macrophages inflammatory_stimuli->macrophages macrophages->tnf_alpha macrophages->cox2 inflammation Inflammation tnf_alpha->inflammation pge2 Prostaglandin E2 (PGE2) production cox2->pge2 pge2->inflammation

Anti-inflammatory mechanism of the compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of the compound on gastric cancer cell lines SGC-7901 and BGC-823.

mtt_workflow start Seed SGC-7901 or BGC-823 cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of the compound (10-160 µM) incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 add_mtt Add MTT solution (5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed SGC-7901 or BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration Assessment using Wound Healing Assay

This assay assesses the effect of the compound on the migratory capacity of gastric cancer cells.

Protocol:

  • Cell Seeding: Seed SGC-7901 or BGC-823 cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of the compound (e.g., 40, 80, 160 µM) or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assessment using Transwell Assay

This assay evaluates the ability of the compound to inhibit the invasion of gastric cancer cells through an extracellular matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved SGC-7901 or BGC-823 cells (5 x 10⁴ cells) in the upper chamber in a serum-free medium containing the compound at various concentrations (e.g., 40, 80, 160 µM) or a vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of invasion inhibition compared to the vehicle control.

Western Blot Analysis of EMT Markers and MMPs

This protocol is for detecting changes in the expression of key proteins involved in cell migration and invasion.

Protocol:

  • Cell Treatment and Lysis: Treat SGC-7901 or BGC-823 cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, Vimentin, MMP-2, MMP-9, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound represents a versatile natural product with significant therapeutic potential. Its demonstrated anti-cancer, anti-inflammatory, and potential anti-diabetic and antiviral activities warrant further investigation. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals to advance the study of this promising compound towards potential clinical applications.

References

Troubleshooting & Optimization

Improving solubility of "28-Hydroxy-3-oxoolean-12-en-29-oic acid" for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using "28-Hydroxy-3-oxoolean-12-en-29-oic acid" in various assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary biological activities?

A1: this compound is a naturally occurring oleanane-type triterpenoid (B12794562).[1] Triterpenoids are a class of organic compounds known for their diverse pharmacological effects.[2] Research has shown that this compound exhibits various biological activities, including anti-cancer properties. Specifically, it has been observed to inhibit the migration and invasion of human gastric cancer cells in vitro.[3][4] It has also been noted for its potential anti-diabetic, anti-viral, and anti-inflammatory effects.[]

Q2: I am having trouble dissolving "this compound" for my experiments. Why is it poorly soluble?

A2: Like many other pentacyclic triterpenoids, "this compound" has a complex, largely nonpolar carbon skeleton, which results in poor water solubility.[6] The presence of a carboxylic acid group provides some polarity, but the overall hydrophobic nature of the molecule dominates, making it challenging to dissolve in aqueous solutions.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For initial solubilization, organic solvents are recommended. Based on data for the structurally similar oleanolic acid, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[7][8] A common practice is to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted to the final working concentration in your aqueous assay medium.

Q4: Can I dissolve the compound directly in my cell culture medium?

A4: Direct dissolution in aqueous media like cell culture medium or phosphate-buffered saline (PBS) is generally not recommended due to the compound's low aqueous solubility.[7][8] This can lead to precipitation and inaccurate concentrations in your assay. The standard procedure is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.

Q5: What is the maximum recommended concentration of DMSO in my final assay solution?

A5: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v), and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem: My compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.

  • Cause: This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution disperses, leaving the hydrophobic compound unable to stay dissolved.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: You may be trying to achieve a concentration that is too high for the compound's solubility in the final medium. Try working with a lower final concentration. Studies have successfully used this compound in cell-based assays at concentrations ranging from 10 µM to 160 µM.[3][4]

    • Increase the Organic Solvent Content (with caution): While not ideal, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help. However, be mindful of potential solvent toxicity to your cells and always include a vehicle control.

    • Use a Co-solvent System: Instead of a single organic solvent, a mixture might improve solubility.

    • pH Adjustment: Since the compound has a carboxylic acid group, its solubility can be pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid, making it more water-soluble. This approach should be used with caution as it may alter the biological activity of the compound and the physiology of the cells.

    • Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay medium can help to maintain the compound in solution by forming micelles.

Problem: I am observing inconsistent results in my bioassays.

  • Cause: This could be due to incomplete dissolution of the compound in the stock solution or precipitation during dilution.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock Solution: After adding the solvent to the powdered compound, ensure it is fully dissolved. Gentle warming in a water bath (e.g., to 37°C) and vortexing can aid dissolution. Visually inspect the solution for any particulate matter before making dilutions.

    • Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous medium.

    • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from the stock solution. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.

Quantitative Data

The solubility of "this compound" has not been extensively reported. However, the following table provides solubility data for the structurally similar compound, oleanolic acid, which can be used as a guideline.

SolventApproximate Solubility of Oleanolic Acid
Dimethylformamide (DMF)~30 mg/mL
Ethanol~5 mg/mL
Dimethyl sulfoxide (DMSO)~3 mg/mL
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL

Data sourced from product information sheets for oleanolic acid.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of "this compound" powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, you would need approximately 4.7 mg of the compound (Molecular Weight: ~470.7 g/mol ).

  • Adding the Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Dissolving the Compound: Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting the Stock Solution for a Cell-Based Assay

  • Thaw the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Further dilute the intermediate or stock solution directly into the pre-warmed cell culture medium to achieve your desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of medium). Ensure rapid mixing upon addition to the aqueous medium to minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw For Experiment dilute Dilute in Medium thaw->dilute add_to_cells Add to Assay dilute->add_to_cells

Figure 1. Experimental workflow for preparing and using "this compound" solutions.

signaling_pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Matrix Metalloproteinases (MMPs) cluster_phenotype Cancer Cell Phenotype compound This compound emt_proteins EMT-related Proteins (e.g., N-cadherin, Vimentin) compound->emt_proteins downregulates mmps MMPs (e.g., MMP-2, MMP-9) compound->mmps downregulates migration Cell Migration emt_proteins->migration promotes invasion Cell Invasion mmps->invasion promotes

Figure 2. Proposed signaling pathway for the inhibition of cancer cell migration and invasion.

References

"28-Hydroxy-3-oxoolean-12-en-29-oic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, we recommend dissolving this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Triterpenoids are generally soluble in organic solvents.[1]

Q3: How should I store the stock solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What is the stability of the stock solution?

A4: While specific stability studies for this compound stock solutions are not published, based on common laboratory practice for similar compounds, it is advisable to use freshly prepared solutions for optimal results. If stored properly at -20°C or below, the solution should be stable for several weeks to a few months. For long-term storage, -80°C is preferable. Always monitor for any signs of precipitation or color change before use.

Q5: The compound is not dissolving well in my chosen solvent. What should I do?

A5: If you encounter solubility issues, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing can aid in dissolution. However, be cautious with prolonged heating as it may degrade the compound. If solubility remains an issue, consider trying an alternative organic solvent.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Media

Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.

Cause: this compound, like many triterpenoids, has low aqueous solubility. High final concentrations of the compound or a high percentage of DMSO in the final solution can lead to precipitation.

Solution:

  • Decrease the final concentration: Try using a lower final concentration of the compound in your experiment.

  • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5%, to maintain solubility and minimize solvent-induced cellular toxicity.

  • Serial dilutions: Prepare intermediate dilutions in your aqueous buffer or medium to gradually decrease the solvent concentration.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Problem: The compound exhibits higher than expected cytotoxicity in your cell line.

Cause:

  • High concentration: The concentration of this compound may be in a cytotoxic range for your specific cell line.

  • Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

  • Compound degradation: Improper storage or handling may have led to the formation of more toxic degradation products.

Solution:

  • Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal non-toxic working concentration range.

  • Include a solvent control: Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to assess the effect of the solvent on cell viability.

  • Use fresh dilutions: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.

Experimental Data & Protocols

Experimental Concentrations in Cell-Based Assays

The following table summarizes the concentrations of this compound used in published cell-based assays. This can serve as a starting point for designing your own experiments.

Cell Line(s)Assay TypeConcentration RangeReference
SGC-7901, BGC-823 (Human gastric cancer)MTT (Cell Viability)10, 20, 40, 80, 160 µmol/L[2]
SGC-7901, BGC-823 (Human gastric cancer)Transwell Invasion & Wound Healing40, 80, 160 µmol/L[2]
General Protocol for Preparing Working Solutions for Cell Culture
  • Prepare a high-concentration stock solution: Dissolve this compound in sterile DMSO to a concentration of 10-20 mM.

  • Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Prepare intermediate dilutions (if necessary): On the day of the experiment, thaw a vial of the stock solution. Prepare an intermediate dilution in sterile cell culture medium.

  • Prepare final working solutions: Further dilute the intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Visualized Workflows

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the final solvent percentage too high? check_conc->check_solvent No end_resolved Issue Resolved reduce_conc->end_resolved reduce_solvent Lower final solvent percentage (e.g., <0.5%) check_solvent->reduce_solvent Yes serial_dilution Use serial dilutions in aqueous media check_solvent->serial_dilution No reduce_solvent->end_resolved serial_dilution->end_resolved end_unresolved Issue Persists: Consider alternative solvent serial_dilution->end_unresolved If persists G Experimental Decision Pathway for Cytotoxicity Assessment start Start: Plan Cell-Based Assay dose_response Perform Dose-Response Assay (e.g., MTT) to determine IC50 start->dose_response solvent_control Include a Vehicle (Solvent) Control start->solvent_control data_analysis Analyze Cell Viability Data dose_response->data_analysis solvent_control->data_analysis is_toxic Is unexpected cytotoxicity observed? data_analysis->is_toxic troubleshoot Troubleshoot: - Check final solvent concentration - Verify compound concentration - Use freshly prepared solutions is_toxic->troubleshoot Yes optimize_conc Select non-toxic working concentrations for further experiments is_toxic->optimize_conc No troubleshoot->dose_response proceed Proceed with Experiment optimize_conc->proceed

References

Technical Support Center: Optimizing Experiments with 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring oleanane-type triterpenoid (B12794562) acid, commonly extracted from Celastrus orbiculatus. It has demonstrated a range of biological effects, including anti-inflammatory, anti-diabetic, antiviral, and anti-cancer activities.[] In oncology research, it has been shown to inhibit the migration and invasion of cancer cells in a dose-dependent manner.[][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. A similar compound, 3-Oxo-olean-12-en-28-oic acid, is also soluble in other organic solvents like methanol (B129727) and ethanol.

Q3: What are typical working concentrations for cell-based assays?

Based on published studies, effective concentrations for this compound in cell-based assays, such as those investigating cancer cell migration and invasion, typically range from 40 µM to 160 µM.[2][3] However, the optimal concentration is cell-line specific and should be determined empirically through a dose-response experiment.

Q4: Which signaling pathways are known to be modulated by this compound?

Current research indicates that this compound can inhibit the PI3K/Akt signaling pathway, leading to a reduction in the phosphorylation of key proteins like Akt and PI3K. Studies on structurally similar triterpenoids suggest potential modulation of the MAPK and NF-κB signaling pathways as well.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Precipitation of the Compound in Cell Culture Media
Symptom Potential Cause Troubleshooting Steps
Media becomes cloudy or contains visible particles immediately after adding the compound.The final concentration exceeds the solubility limit in the aqueous media. The stock solution was not properly mixed into the media.- Pre-warm the cell culture media to 37°C before adding the compound.- Add the DMSO stock solution dropwise while gently swirling the media to ensure even dispersion.- Prepare an intermediate dilution of the compound in serum-free media before adding it to the final culture volume.- If precipitation persists, consider lowering the final working concentration.
Precipitation appears after several hours or days of incubation.The compound may have limited stability in the aqueous environment of the cell culture media over time. Evaporation of media in the incubator can increase the compound's effective concentration.- For long-term experiments (>24 hours), consider renewing the media with a freshly prepared solution of the compound every 24-48 hours.- Ensure proper humidification in the cell culture incubator to minimize evaporation.- Visually inspect the culture plates for any signs of precipitation before analysis.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptom Potential Cause Troubleshooting Steps
High variability between replicate wells or experiments.Inaccurate pipetting of the compound or cells. The compound may have degraded due to improper storage.- Ensure pipettes are properly calibrated.- Prepare a master mix of the final working concentration of the compound in media to add to all wells, ensuring consistency.- Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
No observable effect of the compound, even at higher concentrations.The cell line may be resistant to the compound. The compound may have low bioavailability in the specific culture conditions.- Test the compound on a different, potentially more sensitive, cell line to confirm its activity.- If using serum-containing media, consider reducing the serum concentration, as serum proteins can sometimes bind to and sequester small molecules, reducing their effective concentration.

Data Presentation

Table 1: Recommended Concentration Range for In Vitro Studies
Assay TypeCell Line ExamplesConcentration Range (µM)Incubation Time (hours)Reference
Cell Viability (MTT)SGC-7901, BGC-82310 - 16024, 48, 72[3]
Cell Migration (Wound Healing)SGC-7901, BGC-82340, 80, 16024[2][3]
Cell Invasion (Transwell)SGC-7901, BGC-82340, 80, 16024[2][3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (100 mM in DMSO):

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Working Solution Preparation (in Cell Culture Media):

    • Pre-warm the desired volume of cell culture media (e.g., RPMI-1640) to 37°C.

    • Calculate the volume of the 100 mM stock solution needed to achieve the final desired concentration. Note: The final DMSO concentration in the media should not exceed 0.1% to avoid solvent toxicity.

    • While gently swirling the pre-warmed media, add the calculated volume of the stock solution dropwise.

    • Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control (DMSO).

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K PI3K Compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow start Start prep_stock Prepare 100 mM Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solution in Media (e.g., 40, 80, 160 µM) prep_stock->prep_working treat_cells Treat Cells (24-72 hours) prep_working->treat_cells assay Perform Assay (e.g., MTT, Transwell, Wound Healing) treat_cells->assay western Western Blot (PI3K/Akt, MAPK) treat_cells->western analysis Data Analysis assay->analysis western->analysis end End analysis->end

Caption: General experimental workflow for studying the effects of the compound.

Troubleshooting_Logic problem Problem Encountered precipitation Precipitation in Media? problem->precipitation inconsistent Inconsistent Results? problem->inconsistent no_effect No Effect Observed? problem->no_effect solubility Check Solubility Limit & Dilution Technique precipitation->solubility Yes stability Consider Compound Stability & Media Renewal precipitation->stability Yes pipetting Verify Pipetting & Stock Integrity inconsistent->pipetting Yes resistance Assess Cell Line Sensitivity no_effect->resistance Yes bioavailability Evaluate Serum Effects no_effect->bioavailability Yes

Caption: A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic acid Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a triterpenoid (B12794562) compound.[1] It has been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anti-diabetic, and anti-cancer properties.[] In the context of cancer, it has been shown to inhibit the migration and invasion of gastric cancer cells in a dose-dependent manner.[]

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in human gastric cancer cell lines after 72 hours of treatment. For SGC-7901 cells, the IC50 is 156.03 µmol/L, and for BGC-823 cells, it is 142.2 µmol/L.

Q3: How does this compound affect cancer cell migration and invasion?

A3: this compound has been shown to inhibit the migration and invasion of gastric cancer cells by downregulating the expression of proteins involved in the Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[3] This is mediated, at least in part, through the inhibition of the PI3K/Akt/Snail signaling pathway.[3]

Q4: Are there any known issues with using MTT assays to assess cell viability with this compound?

A4: Yes, as a triterpenoid, this compound has the potential to directly reduce the tetrazolium salt (MTT) to formazan (B1609692), independent of cellular metabolic activity.[4] This can lead to falsely elevated absorbance readings and an overestimation of cell viability. It is crucial to include a "compound only" control (no cells) to check for this interference.

Dose-Response Data

The following table summarizes the reported IC50 values for this compound in two human gastric cancer cell lines.

Cell LineIncubation Time (hours)IC50 (µmol/L)
SGC-790172156.03
BGC-82372142.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Human gastric cancer cells (e.g., SGC-7901, BGC-823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assessment: Wound Healing Assay

Materials:

  • 6-well or 12-well plates

  • Human gastric cancer cells

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at the same position for each time point to quantify cell migration.

Cell Invasion Assessment: Transwell Assay

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete culture medium

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C to solidify.

  • Harvest and resuspend cells in serum-free medium.

  • Seed the cells into the upper chamber of the inserts.

  • Add complete culture medium with or without this compound to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background in "compound only" wells The compound is directly reducing the MTT reagent.[4]Run a control plate with the compound in medium without cells to confirm. If interference is observed, consider washing the cells with PBS before adding the MTT reagent or use an alternative viability assay like the Sulforhodamine B (SRB) assay.[4]
Inconsistent results Uneven cell seeding, variability in incubation times, or light exposure of the MTT reagent.Ensure a single-cell suspension before seeding. Standardize all incubation times precisely. Protect the MTT reagent and plates from light.
Low absorbance readings Insufficient number of viable cells, low metabolic activity, or incomplete formazan solubilization.Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. Ensure complete dissolution of formazan crystals by gentle mixing.
Wound Healing Assay Troubleshooting
IssuePossible CauseSuggested Solution
Uneven or jagged scratch Inconsistent pressure or angle when using the pipette tip.[5]Use a consistent technique for scratching. Alternatively, use commercially available inserts that create a uniform cell-free gap.[6]
Cell detachment at the wound edge Scratching is too harsh, or the cell monolayer is not fully confluent.Apply gentle and consistent pressure during scratching. Ensure the cell monolayer is 90-100% confluent before making the wound.
Wound closure is too fast or slow in control wells Cell proliferation is confounding migration results. Inappropriate serum concentration.Consider serum-starving the cells for a few hours before the assay or use a proliferation inhibitor like Mitomycin C. Optimize the serum concentration in the medium.
Transwell Assay Troubleshooting
IssuePossible CauseSuggested Solution
No or very few migrating/invading cells Chemoattractant gradient is not established. Pore size of the insert is too small. Matrigel layer is too thick.[7]Ensure a proper chemoattractant gradient (e.g., serum in the lower chamber, serum-free in the upper). Select an appropriate pore size for your cell type. Optimize the concentration and volume of the Matrigel coating.[7]
High number of cells in the negative control Cells are not properly serum-starved. The insert membrane is damaged.Serum-starve the cells for 12-24 hours before seeding to reduce basal migration.[7] Handle inserts carefully to avoid damaging the membrane.
Uneven cell distribution on the membrane Improper cell seeding. Air bubbles trapped under the insert.Ensure a homogenous cell suspension before seeding. Gently tap the plate to evenly distribute the cells. Ensure no air bubbles are present between the insert and the medium in the lower well.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture Gastric Cancer Cell Culture (SGC-7901, BGC-823) mtt MTT Assay (Cell Viability) cell_culture->mtt Seed Cells wound Wound Healing Assay (Cell Migration) cell_culture->wound Seed Cells transwell Transwell Assay (Cell Invasion) cell_culture->transwell Seed Cells western_blot Western Blot for PI3K/Akt/Snail Pathway Proteins cell_culture->western_blot Seed Cells compound_prep Prepare Serial Dilutions of This compound compound_prep->mtt Treat Cells compound_prep->wound Treat Cells compound_prep->transwell Treat Cells compound_prep->western_blot Treat Cells ic50 IC50 Calculation mtt->ic50 migration_rate Quantify Migration Rate wound->migration_rate invasion_count Count Invading Cells transwell->invasion_count

Caption: Experimental workflow for analyzing the effects of this compound.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_outcome Cellular Outcome compound This compound p_PI3K p-PI3K compound->p_PI3K Inhibits p_Akt p-Akt compound->p_Akt Inhibits Snail Snail compound->Snail Inhibits PI3K PI3K PI3K->p_PI3K Phosphorylation Akt Akt Akt->p_Akt Phosphorylation p_PI3K->Akt Activates p_Akt->Snail Activates E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses N_cadherin N-cadherin (Mesenchymal Marker) Snail->N_cadherin Induces Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Induces Migration Decreased Cell Migration N_cadherin->Migration Invasion Decreased Cell Invasion N_cadherin->Invasion Vimentin->Migration Vimentin->Invasion

Caption: Proposed signaling pathway for the inhibition of EMT by this compound.

References

Technical Support Center: Overcoming Resistance to 28-Hydroxy-3-oxoolean-12-en-29-oic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to 28-Hydroxy-3-oxoolean-12-en-29-oic acid in cancer cells.

Troubleshooting Guides

Problem 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

Possible Cause 1: Upregulation of Efflux Pumps

Many cancer cells develop resistance to therapeutic agents by increasing the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.

Suggested Solution:

  • Assess ABC Transporter Expression:

    • Perform quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of key ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cell line versus the parental, sensitive cell line.

  • Co-administration with Efflux Pump Inhibitors:

    • Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil for ABCB1, MK-571 for ABCC1). A restoration of sensitivity would suggest the involvement of these transporters.

Experimental Protocol: Western Blotting for ABCB1/MDR1 Expression

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1/MDR1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.

Possible Cause 2: Alterations in Target Signaling Pathways

Resistance can emerge from modifications in the molecular pathways targeted by this compound. For instance, upregulation of pro-survival pathways or downregulation of apoptotic pathways can confer resistance.

Suggested Solution:

  • Pathway Analysis:

    • Conduct phosphoproteomic or transcriptomic analyses (e.g., RNA-seq) to identify differentially regulated pathways in resistant cells compared to sensitive cells.

    • Focus on key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, and apoptotic pathways involving Bcl-2 family proteins and caspases.

  • Targeted Inhibition:

    • If a pro-survival pathway is found to be upregulated, consider co-treating the resistant cells with this compound and a specific inhibitor of that pathway.

Possible Cause 3: Increased Drug Metabolism

Cancer cells can develop resistance by enhancing the metabolic inactivation of a drug. This is often mediated by an increase in the activity of cytochrome P450 enzymes.

Suggested Solution:

  • Metabolic Stability Assay:

    • Incubate this compound with liver microsomes or cell lysates from both sensitive and resistant cells and measure the rate of its degradation over time using LC-MS/MS.

  • Inhibition of Metabolic Enzymes:

    • Co-administer this compound with broad-spectrum cytochrome P450 inhibitors (e.g., ketoconazole) to see if sensitivity is restored in the resistant cell line.

Frequently Asked Questions (FAQs)

Q1: How can I develop a this compound-resistant cancer cell line?

A1: A resistant cell line can be generated by continuous exposure of the parental, sensitive cell line to gradually increasing concentrations of this compound. Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt and resume proliferation. This process may take several months. Periodically perform dose-response assays to confirm the shift in IC50.

Q2: What are the key molecular markers I should investigate when characterizing a resistant cell line?

A2: We recommend investigating the following markers:

  • Efflux Pumps: ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP.

  • Pro-survival Signaling: Phospho-Akt, Phospho-ERK, mTOR.

  • Apoptotic Regulators: Bcl-2, Bax, Caspase-3, PARP.

  • Drug Metabolism Enzymes: Cytochrome P450 family members.

Q3: My resistant cells show a significant increase in the IC50 value for this compound. What should be my next step?

A3: Your next step should be to elucidate the mechanism of resistance. A logical workflow would be:

  • Confirm the Resistance Phenotype: Ensure the resistance is stable by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

  • Investigate Common Resistance Mechanisms: Start by assessing the expression and function of major ABC transporters.

  • Broad-Spectrum Analysis: If efflux pumps are not involved, consider a broader approach like RNA-sequencing or proteomic analysis to identify novel resistance mechanisms.

Q4: Can combination therapies overcome resistance to this compound?

A4: Yes, combination therapy is a promising strategy. Based on the identified resistance mechanism, you can select a second agent that either inhibits the resistance mechanism (e.g., an efflux pump inhibitor) or targets a compensatory signaling pathway.

Data Presentation

Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental (Sensitive)This compound5.21.0
ResistantThis compound58.711.3
ResistantThis compound + Verapamil (10 µM)12.42.4

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters

GeneParental (Sensitive)Resistant
ABCB11.0 ± 0.1512.5 ± 1.8
ABCC11.0 ± 0.211.2 ± 0.3
ABCG21.0 ± 0.182.1 ± 0.4

Visualizations

experimental_workflow start Start: Cancer Cell Line Shows Acquired Resistance check_pumps Assess ABC Transporter Expression & Function start->check_pumps pumps_involved Pumps Upregulated? check_pumps->pumps_involved inhibit_pumps Co-administer with Efflux Pump Inhibitor pumps_involved->inhibit_pumps Yes pathway_analysis Analyze Key Signaling Pathways (e.g., PI3K/Akt) pumps_involved->pathway_analysis No end Identify and Overcome Resistance Mechanism inhibit_pumps->end pathway_altered Pathway Altered? pathway_analysis->pathway_altered inhibit_pathway Co-administer with Pathway Inhibitor pathway_altered->inhibit_pathway Yes metabolism_analysis Investigate Drug Metabolism (e.g., CYP450) pathway_altered->metabolism_analysis No inhibit_pathway->end metabolism_analysis->end signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibits apoptosis Apoptosis compound->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibits proliferation Cell Proliferation & Survival mtor->proliferation bax Bax bax->apoptosis bcl2->bax Inhibits

Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this oleanane-type triterpenoid.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract from Plant Material

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent This compound, like other triterpenoic acids, has limited solubility. Ensure the use of appropriate solvents. Medium-polarity solvents are often effective. Consider using n-butanol, ethanol (B145695), methanol, or ethyl acetate (B1210297) for extraction. For aqueous ethanol mixtures, concentrations between 70-95% are often optimal.[1][2]
Insufficient Extraction Time or Temperature While higher temperatures can improve solvent diffusivity and compound solubilization, for some triterpenes, yields may not significantly change between 40-70°C.[1] Prolonging the extraction time (e.g., maceration for several days) can improve yield.[3]
Inadequate Sample Preparation Ensure the plant material (Celastrus orbiculatus) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Issue 2: Difficulty in Dissolving the Crude or Purified Compound

Possible Cause Troubleshooting Step
Poor Solubility in Common Solvents This compound is expected to be poorly soluble in water and non-polar organic solvents like hexane.[1] For analytical purposes or preparing stock solutions, use dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] For chromatographic purposes, explore solvents like ethanol, methanol, and ethyl acetate.[1][5]
Precipitation in Aqueous Buffers When preparing aqueous solutions, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO, and then slowly dilute with the aqueous buffer of choice.[1][4] Be aware that the compound may precipitate out of solution over time.

Issue 3: Co-elution of Impurities During Chromatographic Purification

Possible Cause Troubleshooting Step
Presence of Structurally Similar Triterpenoids Oleanane triterpenoids often coexist with their isomers (e.g., ursane-type), which can be very difficult to separate using standard chromatography.[6][7] Consider using advanced separation techniques like pH-zone-refining countercurrent chromatography (CCC) which is effective for separating isomeric triterpene acids.[6][7] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used to separate compounds with similar hydrophobicity that co-elute in reversed-phase (RP) mode.[8]
Initial Purification is Insufficient Crude extracts can contain a variety of impurities such as proteins and polysaccharides.[2] Employ a preliminary purification step using macroporous resins to remove these impurities before proceeding to high-resolution chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: Based on data for structurally similar oleanolic acid, good organic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and n-butanol.[1][4] The compound is poorly soluble in water and non-polar solvents.[1] For dissolving in aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMF or DMSO and then dilute with the buffer.[4]

Q2: I am having trouble separating my target compound from a persistent impurity with a similar retention time in HPLC. What can I do?

A2: This is a common challenge, likely due to the presence of a structurally similar isomer. You can try the following:

  • Optimize your HPLC method: Experiment with different mobile phase compositions, gradients, and stationary phases.

  • Consider an alternative chromatographic mode: If you are using reversed-phase HPLC, hydrophilic interaction liquid chromatography (HILIC) may provide a different selectivity and resolve the co-eluting compounds.[8]

  • Employ Countercurrent Chromatography (CCC): pH-zone-refining CCC is a powerful technique for the preparative separation of ionizable compounds like triterpenoic acids and is particularly effective for resolving isomers.[6][7]

Q3: What type of preliminary purification is recommended for a crude extract of Celastrus orbiculatus?

A3: To remove highly polar impurities like sugars and proteins, as well as some pigments, it is advisable to perform an initial purification step. Adsorption chromatography using macroporous resins is an effective method for enriching triterpenoic acids from crude plant extracts.[2]

Data Presentation

Table 1: Solubility of Oleanolic Acid (a structurally similar triterpenoid) in Various Solvents

SolventSolubility (mg/mL)Notes
Dimethylformamide (DMF)~30A good solvent for creating stock solutions.[4]
Ethanol~5A common solvent for extraction and chromatography.[4]
Dimethyl Sulfoxide (DMSO)~3Useful for preparing samples for biological assays.[4]
DMF:PBS (pH 7.2) (1:2)~0.3Illustrates the low solubility in aqueous buffers even with a co-solvent.[4]
WaterPractically insoluble (1.748 µg/L)Highlights the hydrophobic nature of the compound.[1]

Experimental Protocols

Protocol 1: General Purification of Triterpenoic Acids from Plant Material using Macroporous Resin and Preparative HPLC

This protocol is a generalized procedure based on methods for similar compounds and should be optimized for this compound.

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., roots or stems of Celastrus orbiculatus).

    • Extract the powder with 95% ethanol using maceration or soxhlet extraction.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Preliminary Purification with Macroporous Resin:

    • Dissolve the crude extract in an appropriate solvent.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., D-101).[2]

    • Wash the column with deionized water to remove water-soluble impurities.

    • Elute the triterpenoic acids with a high concentration of ethanol (e.g., 95%).[2]

    • Collect the eluate and concentrate to dryness.

  • Preparative HPLC Purification:

    • Dissolve the enriched extract in the mobile phase.

    • Purify the extract using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid to improve peak shape).

    • Monitor the elution profile with a UV detector.

    • Collect the fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Plant Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ResinChrom Macroporous Resin Chromatography CrudeExtract->ResinChrom Initial Cleanup EnrichedFraction Enriched Triterpenoid Fraction ResinChrom->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC High-Resolution Separation PureCompound Pure Compound PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS) PureCompound->Analysis

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Oleanane Triterpenoids for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the low in vivo bioavailability of oleanane (B1240867) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are oleanane triterpenoids and why is their in vivo bioavailability often low?

A1: Oleanane triterpenoids are a class of naturally occurring compounds found in many plants, known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, their therapeutic potential is often limited by poor oral bioavailability.[4][5][6] The primary reasons for this are:

  • Poor Aqueous Solubility: Oleanane triterpenoids are highly lipophilic, meaning they do not dissolve well in the aqueous environment of the gastrointestinal tract, which is a critical step for absorption.[1][4][7]

  • First-Pass Metabolism: After absorption from the gut, these compounds can be extensively metabolized in the intestinal wall and the liver before they reach systemic circulation. This "first-pass effect" significantly reduces the amount of active compound available to the body.[8]

  • Low Intestinal Permeability: The chemical structure of some triterpenoids may hinder their ability to pass through the intestinal wall into the bloodstream.[4]

Q2: What are the principal strategies to improve the bioavailability of oleanane triterpenoids?

A2: Several strategies can be employed to enhance the bioavailability of these compounds, broadly categorized as:

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems to improve solubility and absorption.[9][10] Examples include nanoparticles, liposomes, solid dispersions, and nano-emulsions.[4][11][12]

  • Chemical Modification: Altering the chemical structure of the triterpenoid (B12794562) can improve its physicochemical properties, such as solubility and permeability.[13][14]

  • Co-administration with Bioenhancers: Certain natural products can inhibit drug-metabolizing enzymes or transporters in the gut, thereby increasing the absorption of the primary compound.

Q3: Which oleanane triterpenoids are commonly studied, and what are their therapeutic targets?

A3: Oleanolic acid (OA) and its isomer ursolic acid, as well as asiatic acid (AA), are among the most extensively studied oleanane triterpenoids.[5][11][13] They have been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[11][15][16] Key molecular targets include nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators of the inflammatory and antioxidant responses, respectively.[11][17]

Troubleshooting Guide: Low In Vivo Bioavailability

This guide provides potential solutions to common problems encountered during in vivo studies with oleanane triterpenoids.

Problem Potential Cause(s) Suggested Solution(s)
Low and variable plasma concentrations Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.[18]- Utilize a bioavailability-enhancing formulation such as nanoparticles, liposomes, or a solid dispersion.[18][19] - Prepare a self-microemulsifying drug delivery system (SMEDDS).[20]
Rapid first-pass metabolism in the gut and liver.[8]- Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine).[21] - Investigate alternative routes of administration, such as parenteral injection, to bypass the liver.
Compound precipitates in dosing vehicle The concentration of the triterpenoid exceeds its solubility in the chosen vehicle.[18]- Perform solubility studies to identify a more suitable solvent or co-solvent system. - Reduce the concentration of the final dosing solution. - Employ formulation strategies like cyclodextrin (B1172386) complexation to increase solubility.[1][7]
High inter-individual variability in pharmacokinetic data Differences in gut microbiota, which can metabolize the triterpenoids.[8]- Standardize the diet and gut microbiome of the animal models, if possible. - Increase the number of animals per group to improve statistical power.
Food effects influencing absorption.- Administer the compound to fasted animals to ensure consistent absorption.
Difficulty in detecting the compound in plasma samples Low systemic concentrations are below the limit of quantification of the analytical method.[18]- Use a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22] - Optimize the sample preparation method to concentrate the analyte and minimize matrix effects.[18]
Rapid clearance of the compound from the bloodstream.- Increase the frequency of blood sampling at earlier time points post-administration.

Quantitative Data: Pharmacokinetic Parameters of Oleanolic Acid Formulations

The following tables summarize pharmacokinetic data from in vivo studies, demonstrating the impact of different formulation strategies on the bioavailability of oleanolic acid (OA).

Table 1: Pharmacokinetics of Oleanolic Acid in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
OA Suspension50~150~4~800100[20]
OA-Phospholipid Complex50~300~2~1600~200[20][23]
Self-Microemulsifying Drug Delivery System50~750~1~4000~500[20]
Lactoferrin Nanoparticles-126.14 ± 37.930.33126.53340.59[3]

Note: Values are approximated from published graphs and data where necessary. AUC refers to the area under the plasma concentration-time curve, Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.

Table 2: Pharmacokinetics of Oleanolic Acid in Humans

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Capsule40 mg12.1 ± 6.85.2 ± 2.9124.3 ± 106.7[12][22]
Dissolved in Pomace Olive Oil30 mg598.2 ± 176.73.0 ± 0.83181.9 ± 894.3[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal absorption of a compound.[24][25]

Objective: To determine the apparent permeability coefficient (Papp) of an oleanane triterpenoid across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[24][26]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a polarized monolayer.[25]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[27]

  • Permeability Assay:

    • The assay is conducted in two directions: apical (AP) to basolateral (BL) to assess absorption, and BL to AP to assess efflux.[24]

    • Prepare a solution of the test compound in a transport buffer.

    • Add the compound solution to the donor chamber (either AP or BL).

    • At predetermined time intervals, collect samples from the receiver chamber.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.[24]

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[25]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of an oleanane triterpenoid formulation following oral administration in rats or mice.

Methodology:

  • Animal Model and Dosing:

    • Use adult male or female rats (e.g., Sprague-Dawley) or mice.

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the test formulation orally via gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis:

    • Extract the triterpenoid from the plasma samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of the compound in the plasma extracts using a validated LC-MS/MS method.[22]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t1/2 (elimination half-life)

      • Relative bioavailability (if comparing to a reference formulation)

Visualizations

troubleshooting_workflow start Low In Vivo Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Intestinal Permeability (e.g., Caco-2) solubility->permeability Good Solubility formulation Optimize Formulation solubility->formulation Poor Solubility metabolism Assess First-Pass Metabolism permeability->metabolism Good Permeability permeability->formulation Poor Permeability metabolism->formulation High Metabolism modification Consider Chemical Modification metabolism->modification High Metabolism re_evaluate Re-evaluate In Vivo Bioavailability formulation->re_evaluate modification->re_evaluate experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation formulation_dev Formulation Development (e.g., Nanoparticles, Liposomes) caco2_assay Caco-2 Permeability Assay formulation_dev->caco2_assay pk_study Pharmacokinetic Study in Rodents caco2_assay->pk_study Promising Permeability data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis data_analysis->formulation_dev Suboptimal Bioavailability signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) nfkb_activation NF-κB Activation stimulus->nfkb_activation oa Oleanolic Acid oa->nfkb_activation Inhibits nrf2_activation Nrf2 Activation oa->nrf2_activation Activates pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_activation->pro_inflammatory antioxidant Antioxidant Gene Expression (e.g., HO-1) nrf2_activation->antioxidant

References

Validation & Comparative

A Comparative Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Other Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid with other well-researched triterpenoids, namely Oleanolic Acid, Ursolic Acid, and Betulinic Acid. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on anti-cancer and anti-inflammatory properties.

Executive Summary

Triterpenoids are a diverse class of naturally occurring compounds with significant therapeutic potential. This compound, an oleanane-type triterpenoid (B12794562), has demonstrated notable activity in inhibiting the growth and metastasis of cancer cells. This guide places its performance in the context of other widely studied triterpenoids, offering a comparative analysis of their cytotoxic and anti-inflammatory effects. The data presented herein is intended to aid researchers in evaluating the potential of these compounds for further investigation and drug development.

Data Presentation: Cytotoxicity of Triterpenoids Against Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the compared triterpenoids against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methodologies.

Table 1: Cytotoxicity of this compound

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
This compoundSGC-7901Gastric Cancer156.0372MTT
This compoundBGC-823Gastric Cancer142.272MTT

Table 2: Comparative Cytotoxicity of Oleanolic Acid, Ursolic Acid, and Betulinic Acid

CompoundCell LineCancer TypeIC50 (µM)Reference
Oleanolic AcidA549Lung Cancer18.5[1]
Oleanolic AcidMCF-7Breast Cancer25.3[1]
Oleanolic AcidHepG2Liver Cancer45.7[1]
Ursolic AcidA549Lung Cancer15.2[1]
Ursolic AcidMCF-7Breast Cancer19.8[1]
Ursolic AcidHepG2Liver Cancer30.6[1]
Betulinic AcidA549Lung Cancer8.7[1]
Betulinic AcidMCF-7Breast Cancer12.4[1]
Betulinic AcidHepG2Liver Cancer20.1[1]
Oleanolic AcidB16 2F2Melanoma4.8[2]
Oleanolic AcidHT29Colon Cancer61[3]
Oleanolic AcidCaco-2Colon Cancer85[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SGC-7901, BGC-823) are seeded in 96-well plates at a density of 5 × 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoid compounds (e.g., 10, 20, 40, 80, and 160 µM for this compound) for specified durations (e.g., 24, 48, and 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample. In the context of this guide, it is used to analyze the expression of proteins involved in the Epithelial-Mesenchymal Transition (EMT).

Protocol:

  • Cell Lysis: Cells treated with the triterpenoid compounds are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, with β-actin often used as a loading control.

Signaling Pathways and Mechanisms of Action

Triterpenoids exert their biological effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways influenced by the compared compounds.

Inhibition of Epithelial-Mesenchymal Transition (EMT) by this compound

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by suppressing the EMT process.[4] This involves the upregulation of epithelial markers and the downregulation of mesenchymal markers.

EMT_Inhibition Triterpenoid This compound EMT Epithelial-Mesenchymal Transition (EMT) Triterpenoid->EMT E_cadherin E-cadherin (Epithelial Marker) EMT->E_cadherin downregulates N_cadherin N-cadherin (Mesenchymal Marker) EMT->N_cadherin upregulates Vimentin Vimentin (Mesenchymal Marker) EMT->Vimentin upregulates Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion N_cadherin->Migration_Invasion Vimentin->Migration_Invasion

Caption: Inhibition of EMT by this compound.

General Inhibition of NF-κB Signaling by Triterpenoids

Many triterpenoids, including oleanolic acid and ursolic acid, exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) Triterpenoids Oleanolic Acid, Ursolic Acid, etc. Triterpenoids->IKK MAPK_Inhibition Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Inflammation, Proliferation Transcription_Factors->Cellular_Response Triterpenoids Oleanolic Acid, Ursolic Acid, etc. Triterpenoids->MAPKKK Triterpenoids->MAPKK Triterpenoids->MAPK

References

In Vivo Validation of Oleanane-Type Triterpenoid Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the in vivo anti-tumor effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid reveal a landscape ripe for further exploration. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, research on closely related oleanane-type triterpenoids, particularly Oleanolic Acid (OA) and its derivatives, provides a strong foundation for comparison and hypothesis generation. Evidence suggests that this class of compounds holds significant promise in oncology, primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

A study on this compound demonstrated its ability to inhibit the migration and invasion of gastric cancer cells in vitro in a dose-dependent manner.[][2] This was associated with a reduction in the expression of proteins related to the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[][2] Another related compound, 3-oxo-olean-12-en-28-oic acid, has shown notable in vivo antimelanoma effects.[3]

This guide synthesizes the available preclinical data for oleanane-type triterpenoids, offering a comparative analysis to inform future in vivo validation studies of this compound.

Comparative Analysis of Oleanane (B1240867) Triterpenoids in Preclinical Cancer Models

Oleanolic acid and its derivatives have been evaluated in numerous in vivo cancer models, demonstrating a broad spectrum of anti-tumor activity.[4][5][6] These compounds have shown efficacy in reducing tumor growth and metastasis in models for liver, lung, breast, colon, and pancreatic cancers, among others.[4] A synthetic derivative of oleanolic acid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), and its methyl ester (CDDO-Me) have demonstrated potent anti-angiogenic and anti-tumor activities in rodent models and are being evaluated in Phase I clinical trials for cancer patients.[7]

CompoundCancer ModelKey In Vivo FindingsReference
Oleanolic Acid (OA) Colorectal Cancer (CRC) XenograftSignificantly inhibited tumor growth in volume and weight.[8] Reduced intratumoral microvessel density.[8][9]
Oleanolic Acid (OA) Hepatocellular Carcinoma (HCC) XenograftIntraperitoneal administration of 75 or 150 mg/kg/day for 3 weeks significantly inhibited tumor growth.[7]
25-Hydroxy-3-oxoolean-12-en-28-oic acid (Amooranin-AMR) Breast Cancer (MDA-468, MCF-7 cells)Strong inhibitory effect on cell survival. Induced G2/M cell cycle arrest and apoptosis. In vivo data not specified but suggested as a promising candidate.[10]
3-oxo-olean-12-en-28-oic acid MelanomaDemonstrated inhibitory effects on melanoma in vivo.[3]
2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA) Ovary Tumor (A2780) XenograftDose-dependent inhibition of tumor growth in nude mice.[11]
CDDO & CDDO-Me (Synthetic OA derivatives) Various Rodent Cancer ModelsPotent anti-angiogenic and anti-tumor activities.[7][7]

Experimental Protocols: A Methodological Framework

The following protocols are representative of the methodologies used in the in vivo assessment of oleanane triterpenoids and can serve as a template for validating the anti-tumor effects of this compound.

1. Xenograft Mouse Model of Colorectal Cancer

  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old).

  • Tumor Induction: Subcutaneous injection of HT-29 cells (5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups.

    • Treatment Group: Administer the test compound (e.g., Oleanolic Acid) via intraperitoneal injection at a specified dose (e.g., 20 mg/kg body weight) daily for a set period (e.g., 21 days).

    • Control Group: Administer the vehicle (e.g., PBS containing 0.1% DMSO) following the same schedule.

  • Outcome Measures:

    • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Animal body weight is monitored to assess toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

2. Hepatocellular Carcinoma (HCC) Xenograft Model

  • Cell Line: H22 mouse hepatocellular carcinoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Induction: Subcutaneous injection of H22 cells into the right flank.

  • Treatment Protocol:

    • Treatment Groups: Intraperitoneal administration of the test compound at low (e.g., 75 mg/kg/day) and high (e.g., 150 mg/kg/day) doses for 3 weeks.[7]

    • Control Group: Vehicle administration.

  • Outcome Measures:

    • Tumor growth inhibition rate.

    • Tumor weight at the end of the study.

    • Analysis of molecular markers in tumor tissue.

Signaling Pathways and Mechanisms of Action

Oleanolic acid and its derivatives exert their anti-tumor effects by modulating multiple intracellular signaling pathways.[4][12] A key mechanism is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4] This is often achieved through the suppression of pathways like STAT3 and Sonic Hedgehog (SHH), which in turn downregulates pro-angiogenic factors such as VEGF and bFGF.[4][9] Furthermore, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting pathways involving Akt, p70S6K, and MAPK, while promoting the p53 tumor suppressor pathway.[8]

Experimental Workflow for In Vivo Validation

G cluster_0 Pre-clinical In Vivo Study cell_culture Cancer Cell Line (e.g., Gastric, Colon) animal_model Animal Model Selection (e.g., Nude Mice) cell_culture->animal_model tumor_induction Tumor Induction (Xenograft) animal_model->tumor_induction randomization Randomization into Control & Treatment Groups tumor_induction->randomization treatment Compound Administration (e.g., i.p., oral) randomization->treatment monitoring Tumor Growth & Animal Health Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Volume, Weight) endpoint->analysis molecular_analysis Molecular Analysis (IHC, Western Blot) analysis->molecular_analysis

Caption: Workflow for in vivo validation of anti-tumor compounds.

Key Signaling Pathways Targeted by Oleanolic Acid

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects OA Oleanolic Acid STAT3 STAT3 Pathway OA->STAT3 Inhibits SHH Hedgehog (SHH) Pathway OA->SHH Inhibits Akt PI3K/Akt/mTOR Pathway OA->Akt Inhibits MAPK MAPK Pathway OA->MAPK Inhibits p53 p53 Pathway OA->p53 Promotes Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes Proliferation Cell Proliferation STAT3->Proliferation Promotes SHH->Angiogenesis Promotes Akt->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Oleanolic Acid's multi-target anti-cancer mechanism.

References

Comparative Efficacy of Triterpenoids in Preclinical Cancer Models: A Focus on 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anti-cancer activity of oleanane (B1240867) triterpenoids in animal models, with a special focus on compounds structurally related to 28-Hydroxy-3-oxoolean-12-en-29-oic acid. Due to the limited availability of in vivo data for this compound, this report utilizes data from studies on the extract of Celastrus orbiculatus, a known source of this compound, as a surrogate. The efficacy of this extract and other prominent oleanane triterpenoids is compared against standard-of-care chemotherapy agents in relevant preclinical cancer models.

Executive Summary

Oleanane triterpenoids, a class of natural products, have demonstrated significant anti-cancer properties in a variety of preclinical settings. In vitro studies have shown that this compound can inhibit the proliferation, migration, and invasion of human gastric cancer cells. While direct in vivo studies on this specific compound are not yet available, research on extracts from Celastrus orbiculatus containing this and other triterpenoids has shown anti-tumor effects in murine models of sarcoma and hepatoma.

For a broader perspective, this guide includes data on the well-studied synthetic oleanane triterpenoid (B12794562), CDDO-Me (Bardoxolone methyl), and the standard chemotherapeutic agent, Gemcitabine, in pancreatic cancer models. The data presented highlights the potential of triterpenoids as a therapeutic class and underscores the need for further in vivo investigation of specific compounds like this compound.

Comparative In Vivo Anti-Tumor Activity

The following table summarizes the anti-tumor efficacy of Celastrus orbiculatus extract, the synthetic triterpenoid CDDO-Me, and the standard chemotherapeutic agent Gemcitabine in various murine cancer models.

Compound/ExtractCancer ModelAnimal StrainAdministration Route & DosageTreatment ScheduleKey Findings
Celastrus orbiculatus Extract Sarcoma (S180), Hepatoma (Heps)ICR MiceNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth.
CDDO-Me Pancreatic Cancer (BxPC-3 Xenograft)SCID MiceNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth.
Gemcitabine Pancreatic Cancer (Patient-Derived Xenograft)BALB/c Nude MiceIntraperitoneal (i.p.), 30 mg/kgThrice per week for 2 weeksSignificantly inhibited tumor growth in sensitive xenografts.[1]

Note: Detailed quantitative data on tumor growth inhibition for Celastrus orbiculatus extract and CDDO-Me were not available in the cited abstracts.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation of efficacy data. Below are the detailed methodologies for the key experiments cited.

Celastrus orbiculatus Extract in Sarcoma and Hepatoma Models
  • Animal Model: Male and female ICR mice were used for the Sarcoma 180 (S180) and Hepatoma (Heps) tumor models, respectively.

  • Tumor Implantation: The specific method of tumor cell inoculation was not detailed in the available abstract.

  • Drug Administration: The study utilized acetoacetate (B1235776) and n-butanol extracts of Celastrus orbiculatus. The precise method of preparation, administration route, dosage, and treatment schedule were not specified.

  • Efficacy Evaluation: The primary endpoint was the inhibition of tumor growth. The study also measured changes in serum superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) levels as markers of oxidative stress.

CDDO-Me in a Pancreatic Cancer Xenograft Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice were used for this study.

  • Tumor Implantation: Human pancreatic cancer cells (BxPC-3) were implanted subcutaneously to establish heterotopic xenografts.

  • Drug Administration: The formulation, administration route, dosage, and treatment schedule for CDDO-Me were not detailed in the available abstract.

  • Efficacy Evaluation: The study assessed the inhibition of tumor growth and analyzed the levels of p-Akt and p-mTOR in tumor tissue to investigate the mechanism of action.[2]

Gemcitabine in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model[1]
  • Animal Model: Male BALB/c nude mice, 4-6 weeks old, were used.[1]

  • Tumor Implantation: Tumor tissues from pancreatic cancer patients were subcutaneously implanted into the mice.[1] When tumors reached a volume of 150-200 mm³, the mice were randomized into treatment and control groups.[1]

  • Drug Administration: Gemcitabine was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[1] The treatment was given three times a week for two consecutive weeks.[1] The control group received a vehicle control on the same schedule.[1]

  • Efficacy Evaluation: Tumor volumes and body weights were measured three times a week.[1] The primary endpoint was the difference in tumor volume between the treated and control groups at the end of the study.[1]

Experimental Workflow and Signaling Pathways

To visualize the typical process of in vivo anti-cancer drug evaluation and the potential mechanism of action for triterpenoids, the following diagrams are provided.

G cluster_preclinical In Vivo Efficacy Study Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Subcutaneous or orthotopic Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Calipers or imaging Randomization Randomization Tumor Growth Monitoring->Randomization Based on tumor volume Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Test compound vs. Vehicle/Standard Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Tumor volume, body weight, toxicity Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Tumor weight/volume, biomarkers, survival

A general workflow for in vivo anti-cancer drug efficacy studies.

G Triterpenoids Triterpenoids Akt Akt Triterpenoids->Akt Inhibition mTOR mTOR Triterpenoids->mTOR Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PI3K->Akt Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Inhibitory action of triterpenoids on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The available preclinical data suggests that oleanane triterpenoids, including those found in Celastrus orbiculatus, hold promise as anti-cancer agents. While direct in vivo evidence for this compound is currently lacking, the positive results from the extract and other synthetic triterpenoids like CDDO-Me warrant further investigation. Future studies should focus on elucidating the in vivo efficacy, safety profile, and pharmacokinetic properties of purified this compound in well-defined animal models of cancer, directly comparing its performance against standard-of-care therapies.

References

Unveiling the Multifaceted Mechanism of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpenoid (B12794562) compound with promising therapeutic potential. Through a comparative approach, this document benchmarks its performance against other relevant oleanane-type triterpenoids, supported by experimental data and detailed protocols to facilitate further research and development.

Overview of this compound and its Alternatives

This compound, a natural compound extracted from Celastrus orbiculatus, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antiviral effects.[] This guide compares its efficacy with other structurally related and functionally similar triterpenoids:

  • Glycyrrhetinic Acid: A well-studied triterpenoid from licorice root with known anti-inflammatory and anti-cancer properties.

  • Maslinic Acid: A pentacyclic triterpene found in olives, recognized for its pro-apoptotic effects in various cancer types.[2][3]

  • Ursolic Acid: A ubiquitous pentacyclic triterpenoid in many plants, known to modulate multiple signaling pathways, including the JNK pathway.[4][5]

Comparative Analysis of Biological Activities

The following sections detail the comparative performance of this compound and its alternatives across key therapeutic areas, with quantitative data presented for direct comparison.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation, migration, and invasion of gastric cancer cells.[6] This effect is primarily attributed to the downregulation of proteins involved in the Epithelial-to-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[6]

Table 1: Comparative Anti-Proliferative Activity (IC50 values in µM)

CompoundSGC-7901 (Gastric Cancer)BGC-823 (Gastric Cancer)Other Cancer Cell Lines
This compound 156.03[6]142.2[6]-
Glycyrrhetinic Acid derivative (135)7.5[7]-MCF-7 (Breast): 5.5, Eca-109 (Esophageal): 5.0, HepG2 (Liver): 4.1[7]
Maslinic Acid--MKN28 (Gastric): Lower IC50 than other cell lines[2][8], Caco-2 (Colon): 40.7 µg/mL[2]
Ursolic Acid>100[4]17.5 µg/mL (IC50)[5]-

Signaling Pathway: Inhibition of Gastric Cancer Cell Migration and Invasion

G Mechanism of Action in Gastric Cancer This compound This compound EMT Epithelial-to-Mesenchymal Transition (EMT) This compound->EMT inhibits MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs inhibits Migration Cell Migration EMT->Migration Invasion Cell Invasion EMT->Invasion MMPs->Invasion

Caption: Inhibition of EMT and MMPs by this compound in gastric cancer.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are linked to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the suppression of Prostaglandin E2 (PGE2) production via Cyclooxygenase-2 (COX-2) inhibition.[]

Signaling Pathway: Anti-Inflammatory Mechanism

G Anti-Inflammatory Signaling Pathway This compound This compound COX2 COX-2 This compound->COX2 inhibits TNFa TNF-α This compound->TNFa inhibits production PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation TNFa->Inflammation

Caption: Inhibition of COX-2 and TNF-α production as a key anti-inflammatory mechanism.

Anti-Diabetic and Antiviral Activities

This compound has shown potential anti-diabetic effects by reducing insulin (B600854) resistance and protecting pancreatic β-cells.[] Additionally, it exhibits antiviral activity against viruses like Hepatitis C (HCV) and HIV, reportedly by inhibiting viral replication.[] Quantitative data for direct comparison in these areas is still emerging.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow: MTT Assay

G MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement A Seed cells in 96-well plate B Incubate (24h) A->B C Add compound at various concentrations B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Read absorbance (570nm) G->H

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Cell Migration and Invasion (Transwell Assay)

This assay is used to evaluate the effect of the compounds on the migratory and invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is required.

  • Cell Seeding: Seed cancer cells (e.g., 5x10⁴ cells) in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Compound Treatment: Add the test compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the cells under a microscope.

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of specific proteins (e.g., EMT markers, MMPs) following compound treatment.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Anti-Inflammatory Assays

TNF-α Production Assay (ELISA):

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in 96-well plates.

  • Stimulation and Treatment: Pre-treat cells with the test compound, then stimulate with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[9][10]

COX-2 Inhibition Assay:

  • Enzyme and Compound Incubation: Incubate purified COX-2 enzyme with the test compound.[11][12][13][14]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Measurement: Measure the production of PGE2 or other prostanoids using a suitable method, such as an EIA kit or LC-MS.

Anti-Diabetic Assay (Glucose Uptake Assay)
  • Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) or myoblasts (e.g., L6) into adipocytes or myotubes.

  • Serum Starvation: Serum-starve the differentiated cells.

  • Compound and Insulin Treatment: Treat the cells with the test compound, followed by stimulation with insulin.

  • Glucose Uptake Measurement: Measure the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) by the cells.[15][16][17][18][19]

Antiviral Assay (HCV Replicon Assay)
  • Cell Culture: Culture human hepatoma cells (e.g., Huh-7) harboring an HCV replicon.

  • Compound Treatment: Treat the replicon-containing cells with the test compound at various concentrations.

  • Replicon RNA Quantification: After a set incubation period, lyse the cells and quantify the level of HCV replicon RNA using real-time RT-PCR.[20][21][22][23][24] The IC50 value is the concentration of the compound that reduces HCV RNA levels by 50%.

Conclusion

This compound emerges as a promising multi-target agent with demonstrated anti-cancer, anti-inflammatory, and potential anti-diabetic and antiviral properties. While its anti-proliferative activity in the tested gastric cancer cell lines appears less potent compared to some derivatives of Glycyrrhetinic acid and Ursolic acid, its ability to inhibit cancer cell migration and invasion at non-cytotoxic concentrations highlights a distinct and valuable mechanism of action. Further quantitative studies on its anti-inflammatory, anti-diabetic, and antiviral effects are warranted to fully elucidate its therapeutic potential in comparison to other oleanane (B1240867) triterpenoids. The experimental protocols provided herein offer a robust framework for conducting such comparative investigations.

References

Cross-validation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid's Efficacy Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the pentacyclic triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, across various cell lines. The data presented herein is collated from scientific literature to offer an objective overview of its anti-cancer properties and potential mechanisms of action, alongside a comparison with other related compounds.

Data Presentation: A Tabular Summary of Cytotoxicity

The anti-proliferative effects of this compound and comparable oleanane-type triterpenoids have been evaluated in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potency.

CompoundCell LineCell TypeIC50 (µmol/L)Reference
This compound SGC-7901Human Gastric Adenocarcinoma156.03[1]
This compound BGC-823Human Gastric Adenocarcinoma142.2[1]
Oleanolic AcidPanc-28Human Pancreatic Carcinoma~101[2]
Oleanolic AcidB16 2F2Murine Melanoma4.8[2]
Oleanolic AcidDU145Human Prostate Carcinoma112.57[3]
Oleanolic AcidMCF-7Human Breast Adenocarcinoma132.29[3]
Oleanolic AcidU87Human Glioblastoma163.60[3]
Oleanolic AcidHCT15Human Colon Carcinoma60[4]
Ursolic AcidHCT15Human Colon Carcinoma30[4]
Maslinic AcidHT29Human Colon Adenocarcinoma61[5]
Maslinic AcidCaco-2Human Colon Adenocarcinoma85[5]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Inhibition of Cancer Cell Migration and Invasion

Beyond its cytotoxic effects, this compound has demonstrated significant potential in inhibiting the metastatic capabilities of cancer cells. Studies on human gastric adenocarcinoma cell lines, SGC-7901 and BGC-823, have shown that this compound can inhibit cell migration and invasion in a dose-dependent manner[1].

This inhibition is associated with the modulation of key protein families involved in metastasis:

  • Epithelial-Mesenchymal Transition (EMT): Treatment with this compound has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and vimentin. This suggests a reversal of the EMT process, which is a critical step in cancer cell dissemination.

  • Matrix Metalloproteinases (MMPs): The compound has been shown to downregulate the expression of MMP-2 and MMP-9, enzymes responsible for degrading the extracellular matrix, a crucial barrier to cancer cell invasion. Concurrently, it upregulates the expression of TIMP-1, a natural inhibitor of MMPs[1].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the inhibition of metastasis by this compound and a typical experimental workflow for its evaluation.

G Inhibition of EMT and Invasion Pathway This compound This compound MMPs Matrix Metalloproteinases (MMP-2, MMP-9) This compound->MMPs E-cadherin E-cadherin This compound->E-cadherin N-cadherin_Vimentin N-cadherin & Vimentin This compound->N-cadherin_Vimentin TIMP-1 TIMP-1 This compound->TIMP-1 EMT Epithelial-Mesenchymal Transition (EMT) Invasion_Metastasis Cell Invasion & Metastasis EMT->Invasion_Metastasis MMPs->Invasion_Metastasis E-cadherin->EMT N-cadherin_Vimentin->EMT TIMP-1->MMPs

Caption: Putative signaling pathway for the inhibition of cancer cell invasion and metastasis.

G Experimental Workflow for Cytotoxicity and Migration Assays cluster_0 In Vitro Assays Cell_Culture Cell Line Seeding (e.g., SGC-7901, BGC-823) Treatment Treatment with This compound (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Wound_Healing Wound Healing Assay for Cell Migration Treatment->Wound_Healing Transwell_Assay Transwell Invasion Assay Treatment->Transwell_Assay Western_Blot Western Blot for Protein Expression (EMT Markers, MMPs) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Wound_Healing->Data_Analysis Transwell_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., SGC-7901, BGC-823) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Wound Healing (Scratch) Assay

This method is used to study cell migration in vitro.

  • Create a Monolayer: Grow a confluent monolayer of cells in a culture plate.

  • Create a "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment and Imaging: Treat the cells with the test compound and capture images of the wound at different time points (e.g., 0, 24, 48 hours).

  • Analysis: Measure the closure of the wound over time to quantify cell migration.

Transwell Invasion Assay

This assay assesses the invasive potential of cells through an extracellular matrix.

  • Chamber Preparation: Use a two-chamber transwell system where the upper and lower chambers are separated by a porous membrane coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cells in the upper chamber in serum-free media.

  • Chemoattractant and Treatment: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber and the test compound to the upper chamber.

  • Incubation: Incubate for a period to allow for cell invasion through the membrane.

  • Staining and Counting: Stain the cells that have invaded the lower surface of the membrane and count them under a microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, MMP-2) followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound demonstrates significant anti-proliferative and anti-metastatic effects in human gastric adenocarcinoma cell lines. Its mechanism of action appears to involve the inhibition of the epithelial-mesenchymal transition and the downregulation of matrix metalloproteinases. While these findings are promising, further cross-validation in a broader range of cancer cell lines and in non-cancerous cell lines is necessary to fully elucidate its therapeutic potential and selectivity. Comparative studies with established chemotherapeutic agents and other oleanane-type triterpenoids will be crucial in determining its relative efficacy and potential as a novel anti-cancer agent.

References

A Comparative Guide to the Structure-Activity Relationship of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its analogs, with a focus on their potential as anti-cancer agents. The information presented is collated from various scientific studies to offer a comprehensive overview of their structure-activity relationships, supported by experimental data.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. Triterpenoids are a large and structurally diverse group of natural products that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The parent compound, oleanolic acid, has been the subject of extensive research, leading to the synthesis and evaluation of numerous derivatives to improve its therapeutic potential. This compound, extracted from sources like Celastrus orbiculatus, has demonstrated notable inhibitory effects on the growth, migration, and invasion of cancer cells, particularly in gastric cancer models.[1][2] This guide will delve into the available data on this compound and its analogs to elucidate key structural features influencing their bioactivity.

Comparative Analysis of Biological Activity

The anti-cancer activity of this compound and its analogs is primarily assessed through their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological processes, with lower values indicating higher potency.

The following table summarizes the available cytotoxic activity data for this compound and related oleanane triterpenoids. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Table 1: Cytotoxic Activity (IC50) of this compound and Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound SGC-7901 (gastric cancer)156.03Zhang et al., 2019[1]
BGC-823 (gastric cancer)142.2Zhang et al., 2019[1]
Oleanolic Acid SGC-7901 (gastric cancer)>100Various Sources
3-Oxooleanolic Acid B16-BL6 (melanoma)Significant inhibition (qualitative)Huang et al., 2006[3]
2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) Various cancer cell linesPotent antiproliferative activitySuh et al., 1999[4]
25-Hydroxy-3-oxoolean-12-en-28-oic acid MDA-MB-468 (breast cancer)1.8 - 14.6Rabi et al., 2007[5]
MCF-7 (breast cancer)1.8 - 14.6Rabi et al., 2007[5]

Structure-Activity Relationship Insights:

From the available data, several key structure-activity relationship (SAR) trends for oleanane triterpenoids can be inferred:

  • Oxidation at C-3: The presence of a ketone group at the C-3 position, as seen in this compound and 3-oxooleanolic acid, appears to be a favorable modification for enhancing cytotoxic activity compared to the hydroxyl group in oleanolic acid.[3]

  • Modifications at C-28 and C-29: The presence of both a hydroxyl group at C-28 and a carboxylic acid at C-29 is a distinguishing feature of the title compound. While direct comparisons are limited, modifications at the C-28 position, such as esterification or amide formation, have been shown to significantly influence the biological activity of oleanolic acid derivatives.[6]

  • A-ring Modifications: The introduction of electron-withdrawing groups in the A-ring, as exemplified by the cyano group in CDDO, can dramatically increase the potency of these compounds.[4]

  • Hydroxylation at other positions: The position of additional hydroxyl groups on the oleanane scaffold can impact activity, as seen with 25-Hydroxy-3-oxoolean-12-en-28-oic acid, which shows potent activity against breast cancer cells.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Wound Healing Assay (Migration Assay)

This assay is used to study cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) using a microscope.

  • Data Analysis: The migration rate is determined by measuring the closure of the scratch area over time.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Protocol:

  • Matrigel Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for gelling.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber.

  • Compound Treatment: Add the test compound to both the upper and lower chambers.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Imaging and Quantification: Count the number of stained cells in several random fields under a microscope.

Signaling Pathway Modulation

Oleanolic acid and its derivatives exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis. Two of the key pathways affected are the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Its constitutive activation in cancer cells promotes cell proliferation and survival. Oleanolic acid derivatives have been shown to inhibit this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Ligands Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Ligands->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_expression Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_active->Gene_expression Induces Compound 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Analogs Compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Akt Akt PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Analogs Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by oleanane triterpenoids.

Conclusion

This compound and its analogs represent a promising class of natural product-derived compounds with potential for development as anti-cancer agents. The available data suggest that modifications at the C-3, C-28, and C-29 positions, as well as in the A-ring of the oleanane scaffold, are critical for their cytotoxic and anti-migratory activities. The inhibitory effects of these compounds on key oncogenic signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provide a mechanistic basis for their observed anti-cancer properties.

Further research is warranted to synthesize and evaluate a broader range of analogs of this compound in a systematic manner to establish a more definitive structure-activity relationship. Such studies, employing the standardized experimental protocols outlined in this guide, will be crucial for the rational design and development of more potent and selective oleanane-based anti-cancer drug candidates.

References

Safety Operating Guide

Safe Disposal of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Quantitative Safety Data

The following table summarizes general safety and hazard information applicable to similar chemical compounds. This data should be used as a guideline in the absence of a specific SDS for 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

ParameterInformationSource
Physical Hazards Not classified as a physical hazard.[1]
Health Hazards May be harmful if swallowed.[1]
Environmental Hazards Not classified as an environmental hazard. Should not be released into the environment.[1][2]
Exposure Controls Use in a well-ventilated area. Mechanical exhaust may be required.[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

The initial and most critical step is to correctly identify and classify the waste.

  • Identify the Waste: Determine if the waste is pure this compound, a solution containing the compound, or contaminated labware (e.g., glassware, pipette tips, gloves).

  • Classify as Hazardous Waste: In the absence of specific data stating otherwise, treat all chemical waste, including this compound, as hazardous waste.[3] This ensures the highest level of safety and regulatory compliance.

Step 2: Waste Segregation

Proper segregation prevents accidental chemical reactions and ensures that waste is managed correctly.

  • Solid Waste:

    • Collect pure, unused, or expired this compound powder in a designated, compatible, and sealable container.

    • Contaminated solid labware, such as gloves, weigh boats, and paper towels, should be placed in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container.

    • Do not mix this waste with other incompatible chemical waste streams, such as strong acids, bases, or oxidizers.[3]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.[4]

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation.[4]

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure containers are kept tightly closed except when adding waste.[3]

    • Use secondary containment to prevent spills.[3]

Step 4: Professional Disposal

Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified professional waste disposal company to schedule a pickup for your hazardous waste.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal service.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate Waste (this compound) classify Classify as Hazardous Waste start->classify segregate Segregate Waste by Type classify->segregate solid Solid Waste (Powder, Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Sharps Waste (Needles, Broken Glass) segregate->sharps Sharps container_solid Sealable Container solid->container_solid container_liquid Leak-proof Container liquid->container_liquid container_sharps Puncture-resistant Container sharps->container_sharps label_waste Label with 'Hazardous Waste' & Full Chemical Name container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 28-Hydroxy-3-oxoolean-12-en-29-oic acid. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline proper disposal protocols.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against potential exposure.[4] The following table summarizes the recommended PPE for handling this compound, which is presumed to be a powder.

PPE Component Specification Purpose Source
Hand Protection Nitrile, powder-free gloves. Double gloving is recommended.[4]To prevent skin contact and absorption. Thicker gloves generally offer better protection.[4][4][5]
Eye and Face Protection Chemical safety goggles and a face shield.[6]To protect against splashes and airborne particles.[4][6][2][4][6]
Respiratory Protection N-95 or N-100 respirator for handling powder outside of a containment system.To prevent inhalation of airborne particles.[2][4][2][4]
Protective Clothing A lab coat or gown with long cuffs that can be tucked into gloves.[2][4]To protect skin and clothing from contamination.[2][4]
Footwear Closed-toe shoes with non-slip soles.To protect feet from spills and prevent slips.[2][2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting :

    • If possible, handle the compound in a solution to minimize the risk of airborne dust.

    • If handling the powder is necessary, weigh it carefully within a containment system (e.g., a fume hood) to prevent dispersal.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Experimental Use :

    • Keep containers with the compound tightly closed when not in use.

    • Avoid actions that could generate dust, such as vigorous shaking or scraping.

    • Clean any spills immediately according to the spill cleanup protocol.

  • Decontamination and Doffing PPE :

    • After handling is complete, decontaminate all surfaces and equipment.

    • Remove PPE in the correct order to avoid self-contamination: gloves, face shield/goggles, gown, and finally, respirator.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Segregation :

    • All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect any liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Disposal Procedure :

    • Do not dispose of the compound or contaminated materials in the regular trash or down the drain.[1]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Arrange for pickup of the hazardous waste by a certified disposal company.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key processes for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Engineering Controls (Fume Hood) ppe Don PPE prep->ppe weigh Weighing/Aliquoting ppe->weigh experiment Experimental Use weigh->experiment decon Decontaminate Surfaces experiment->decon doff Doff PPE decon->doff dispose Dispose of Waste doff->dispose

Figure 1. Workflow for handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE hazard Potential Hazards: - Inhalation of Powder - Skin/Eye Contact - Ingestion respirator Respirator (N95/N100) hazard->respirator Inhalation gloves Gloves (Nitrile, Double) hazard->gloves Skin Contact eye_face Goggles & Face Shield hazard->eye_face Eye Contact clothing Lab Coat/Gown hazard->clothing Skin Contact

Figure 2. PPE selection based on hazard assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.